Product packaging for N-Formyl Maraviroc-d6(Cat. No.:)

N-Formyl Maraviroc-d6

Cat. No.: B15145129
M. Wt: 547.7 g/mol
InChI Key: VOAHTIZOTHESLT-KFMTUYIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl Maraviroc-d6 (CAS 1346597-31-6) is a deuterium-labeled, stable isotope analogue of a Maraviroc impurity . Maraviroc is an antiretroviral medication that functions as a selective CCR5 antagonist, used in the management of CCR5-tropic human immunodeficiency virus type 1 (HIV-1) infection . As a deuterated form of an impurity, this compound serves as a critical analytical standard in pharmaceutical research and development. Its primary application is in quantitative mass spectrometry-based assays, where the deuterium label (d6) provides a distinct mass shift that enables the precise identification and measurement of the N-Formyl impurity in the presence of the active pharmaceutical ingredient and other related substances . This is essential for conducting metabolism studies, ensuring drug quality control, and profiling impurities and degradation products during the development and manufacturing of Maraviroc . The product is characterized by a molecular formula of C₃₀H₃₅D₆F₂N₅O₂ and a molecular weight of 547.71 g/mol . It is recommended to store this material refrigerated at 2-8°C for long-term stability . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41F2N5O2 B15145129 N-Formyl Maraviroc-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H41F2N5O2

Molecular Weight

547.7 g/mol

IUPAC Name

4,4-difluoro-N-formyl-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3

InChI Key

VOAHTIZOTHESLT-KFMTUYIGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H]

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C

Origin of Product

United States

Foundational & Exploratory

N-Formyl Maraviroc-d6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for N-Formyl Maraviroc-d6. This deuterated analog of an N-formylated metabolite of Maraviroc is a critical tool in pharmacokinetic and metabolic studies of the parent drug, a CCR5 antagonist used in the treatment of HIV-1 infection.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled version of N-Formyl Maraviroc, where six hydrogen atoms on the isopropyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.

PropertyValue
Chemical Name 4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide
Molecular Formula C₃₀H₃₅D₆F₂N₅O₂[1][2]
Molecular Weight 547.71 g/mol [1]
CAS Number 1346597-31-6[1][2]
Purity >98%[2]
Appearance Data not available
Storage Condition Data not available

Chemical Structure

The chemical structure of this compound is characterized by the core Maraviroc structure with the addition of a formyl group to the secondary amine and the incorporation of six deuterium atoms on the isopropyl moiety.

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound involves a multi-step process that builds upon the established synthetic routes for Maraviroc. The key final steps involve the introduction of the deuterated isopropyl group and the N-formylation. While a specific detailed protocol for this compound is not publicly available, a plausible synthetic pathway can be inferred from the synthesis of Maraviroc and its analogs.

A likely synthetic approach would involve:

  • Synthesis of the core Maraviroc structure: Following established literature procedures for the synthesis of Maraviroc, which typically involves the coupling of three key fragments: 4,4-difluorocyclohexanecarboxylic acid, a chiral phenylpropyl amine linker, and a triazole-substituted tropane moiety.

  • Introduction of the deuterated isopropyl group: The deuterated isopropyl group is incorporated during the synthesis of the triazole-substituted tropane fragment. This is achieved by using a deuterated precursor, such as deuterated isobutyryl chloride or a related reagent, in the formation of the triazole ring.

  • N-formylation: The final step is the formylation of the secondary amine on the Maraviroc-d6 backbone. This can be achieved using various formylating agents, such as formic acid with a coupling agent or a mixed anhydride of formic acid.

Experimental Protocols: Bioanalysis

The primary application of this compound is as an internal standard in the quantitative analysis of Maraviroc and its metabolites in biological matrices. The following is a representative experimental protocol for the analysis of Maraviroc in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can be adapted for this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase column, such as a C18 or C8 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Linear gradient back to 95% A

    • 3.1-4.0 min: Hold at 95% A to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Maraviroc: Precursor ion (Q1) m/z 514.3 -> Product ion (Q3) m/z 390.2

    • This compound (Internal Standard): Precursor ion (Q1) m/z 548.7 -> Product ion (Q3) m/z (predicted based on fragmentation of the non-deuterated N-formyl metabolite). Note: The exact product ion for the internal standard would need to be determined experimentally by infusion into the mass spectrometer. A likely fragmentation would involve the loss of the formyl group and parts of the cyclohexyl ring, similar to Maraviroc.

  • Instrument Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • Collision Energy: Optimized for each transition.

Signaling Pathways and Workflows

The following diagrams illustrate the logical relationships in the analysis of this compound.

Experimental_Workflow cluster_workflow Bioanalytical Workflow for Maraviroc using this compound Sample_Collection Plasma Sample Collection Spiking Spike with N-Formyl Maraviroc-d6 (IS) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Bioanalytical workflow for Maraviroc quantification.

This guide provides a foundational understanding of this compound for research and drug development purposes. For specific applications, further optimization of the described methodologies is recommended.

References

N-Formyl Maraviroc-d6: A Technical Guide to its Function as an Internal Standard in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl Maraviroc-d6 is a deuterated analog of Maraviroc, a C-C chemokine receptor type 5 (CCR5) antagonist used in the treatment of HIV-1 infection. While not a primary metabolite, this compound serves a critical function in the quantitative bioanalysis of Maraviroc. This technical guide provides an in-depth overview of the function of this compound, detailing its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the underlying mechanism of Maraviroc's action, and representative experimental protocols.

Core Function: An Internal Standard for Quantitative Analysis

The primary function of this compound is to act as a stable isotope-labeled internal standard (SIL-IS) in the quantification of Maraviroc in biological matrices such as plasma, serum, and tissue homogenates. The inclusion of six deuterium atoms (-d6) results in a molecule that is chemically identical to a theoretical N-Formyl Maraviroc but has a higher mass. This property is essential for isotope dilution mass spectrometry, a highly accurate and precise method for drug quantification.

In a typical bioanalytical workflow, a known amount of this compound is added to an unknown sample containing Maraviroc at the beginning of the sample preparation process. Because the SIL-IS and the analyte (Maraviroc) have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, accurate and precise quantification of Maraviroc can be achieved, compensating for potential experimental variabilities.

Mechanism of Action of Maraviroc: CCR5 Antagonism

Maraviroc is a member of a class of antiretroviral drugs known as entry inhibitors. Specifically, it is a non-competitive antagonist of the CCR5 co-receptor. The entry of R5-tropic HIV-1 into host T-cells is a multi-step process. Initially, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of the T-cell. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.

Maraviroc allosterically binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in CCR5, preventing its interaction with the HIV-1 gp120. Consequently, the fusion of the viral and cellular membranes is inhibited, and viral entry is blocked.

cluster_0 HIV-1 Entry into Host T-Cell cluster_1 Inhibition by Maraviroc HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 1. Attachment CD4 Receptor CD4 Receptor gp120->CD4 Receptor 2. Binding CCR5 Co-receptor CCR5 Co-receptor CD4 Receptor->CCR5 Co-receptor 3. Co-receptor Binding Viral Entry Viral Entry CCR5 Co-receptor->Viral Entry 4. Membrane Fusion Blocked CCR5 Blocked CCR5 T-Cell Membrane T-Cell Membrane Maraviroc Maraviroc Maraviroc->CCR5 Co-receptor Binds to CCR5 No Viral Entry No Viral Entry Blocked CCR5->No Viral Entry Inhibits Fusion

CCR5 Signaling Pathway and Maraviroc Inhibition

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of Maraviroc in human plasma using LC-MS/MS with a deuterated internal standard like this compound.

Sample Preparation
  • Aliquoting: Transfer 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample) to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to all tubes except for the blank matrix.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex mix each tube for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Table 1: Representative LC-MS/MS Parameters

ParameterValue
Liquid Chromatography
LC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
MS SystemSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
MRM Transitions
Maraviroc (Analyte)Q1: 514.3 m/z -> Q3: 389.2 m/z
This compound (IS)Q1: 548.3 m/z -> Q3: 417.2 m/z (Hypothetical)

Note: The MRM transition for this compound is hypothetical and would need to be empirically determined. The precursor ion (Q1) would be the [M+H]+ of this compound, and the product ion (Q3) would be a stable fragment ion.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both Maraviroc and this compound.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification: Determine the concentration of Maraviroc in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation Sample Collection Sample Collection Aliquot Plasma Aliquot Plasma Sample Collection->Aliquot Plasma Sample Preparation Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Report Generation Report Generation Data Processing->Report Generation Spike Internal Standard Spike Internal Standard Protein Precipitation Protein Precipitation Centrifugation Centrifugation Supernatant Transfer Supernatant Transfer

Experimental Workflow for Maraviroc Quantification

Conclusion

This compound is a valuable tool for researchers and drug development professionals involved in the study of Maraviroc. Its function as a stable isotope-labeled internal standard is crucial for the development and validation of robust and reliable bioanalytical methods. The use of this compound in conjunction with LC-MS/MS allows for the accurate quantification of Maraviroc in complex biological matrices, which is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. A thorough understanding of its application, alongside the mechanism of action of Maraviroc, enables the generation of high-quality data to support all stages of drug development.

The Principle of Using N-Formyl Maraviroc-d6 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles behind using a stable isotope-labeled internal standard, specifically focusing on the application of N-Formyl Maraviroc-d6, in the quantitative bioanalysis of the CCR5 antagonist, Maraviroc. This document details the mechanism of action of Maraviroc, the rationale for using an internal standard, a comprehensive experimental protocol for sample analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the expected analytical performance.

Introduction to Maraviroc and the Need for Precise Quantification

Maraviroc is an entry inhibitor class of antiretroviral medication used in the treatment of HIV-1 infection.[1] It functions by selectively and reversibly binding to the C-C chemokine receptor type 5 (CCR5), a coreceptor necessary for the entry of R5-tropic HIV-1 into CD4+ cells.[2][3] By binding to CCR5, Maraviroc induces a conformational change in the receptor, which in turn blocks the interaction between the viral envelope glycoprotein gp120 and CCR5, thus preventing the fusion of the viral and cellular membranes.[2][4]

Given its critical role in antiretroviral therapy, the accurate quantification of Maraviroc in biological matrices such as plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal dosing strategies. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and accuracy.[5][6]

The Role of an Internal Standard in Quantitative Bioanalysis

In LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators, quality controls, and unknown study samples, prior to sample processing. The ideal internal standard has physicochemical properties very similar to the analyte of interest. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[7]

The primary function of the IS is to correct for the variability that can be introduced during various stages of the analytical workflow, including:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

  • Chromatographic Separation: Variations in injection volume and retention time.

  • Mass Spectrometric Detection: Ion suppression or enhancement caused by the sample matrix.

By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate and precise quantification.

While published literature extensively documents the use of deuterated Maraviroc (such as ²H₆-Maraviroc or Maraviroc-d6) as a suitable internal standard, this compound represents a plausible and effective alternative. The N-formyl group is a potential metabolic or synthetic modification, and the deuterium labeling ensures its mass is distinct from the unlabeled analyte while maintaining nearly identical chemical behavior. For the purpose of this guide, we will detail the protocol using a deuterated Maraviroc internal standard, as the analytical principles and procedures are directly transferable to this compound.

Mechanism of Action: Maraviroc as a CCR5 Antagonist

Maraviroc is a non-competitive allosteric inhibitor of CCR5.[2] Instead of binding to the same site as the natural ligands (chemokines like RANTES/CCL5) or the HIV-1 gp120 protein, Maraviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[4][8] This binding event stabilizes an inactive conformation of the receptor, preventing the conformational changes required for HIV-1 entry.[4] Unlike the natural chemokine ligands, Maraviroc does not induce downstream signaling upon binding to CCR5.[2][8]

Below is a diagram illustrating the inhibition of the CCR5 signaling pathway by Maraviroc.

Mechanism of Maraviroc Action cluster_cell CD4+ T-Cell cluster_virus HIV-1 Virion CCR5 CCR5 Receptor G_Protein G-Protein CCR5->G_Protein Blocked by Maraviroc CD4 CD4 Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Signaling Downstream Signaling (e.g., Calcium Mobilization) G_Protein->Signaling gp120 gp120 gp120->CD4 1. Binding Maraviroc Maraviroc Maraviroc->CCR5 Blocks Interaction

Caption: Maraviroc allosterically binds to the CCR5 receptor, preventing HIV-1 gp120 interaction and subsequent viral entry.

Experimental Protocol: Quantification of Maraviroc in Human Plasma

The following protocol is a detailed methodology for the quantification of Maraviroc in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is adapted from validated methods and is suitable for this compound.[6][9]

Reagents and Materials
  • Maraviroc analytical standard

  • This compound (or Maraviroc-d6) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized and purified

  • Human plasma (K₂EDTA as anticoagulant)

  • 96-well plates and sealing mats

  • Centrifuge capable of handling 96-well plates

  • Nitrogen evaporator

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Maraviroc and this compound in ACN.

  • Working Standard Solutions: Serially dilute the Maraviroc stock solution with ACN to prepare working solutions at concentrations of 0.1, 1, 10, and 100 µg/mL.

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound stock solution with ACN to a final concentration of 10 ng/mL.

Preparation of Calibration Standards and Quality Controls
  • Calibration Curve Standards: Prepare calibration standards at concentrations ranging from 0.5 to 1000 ng/mL by spiking blank human plasma with the appropriate Maraviroc working solutions.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 1.5, 50, and 850 ng/mL).

Sample Preparation (Protein Precipitation)
  • To a 96-well plate, add 50 µL of plasma sample (calibrator, QC, or unknown).

  • Add 50 µL of the internal standard spiking solution (10 ng/mL this compound in ACN) to each well.

  • Vortex the plate for 5 seconds.

  • Add 200 µL of ACN to each well to precipitate plasma proteins.

  • Seal the plate and vortex for 1 minute.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Seal the plate, vortex, and centrifuge briefly before placing it in the autosampler.

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. These should be optimized for the specific instrument being used.

ParameterSetting
LC System
ColumnWaters Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL
Gradient Elution
0.0 - 0.5 min20% B
0.5 - 2.5 min20% to 95% B
2.5 - 3.5 min95% B
3.5 - 3.6 min95% to 20% B
3.6 - 5.0 min20% B
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
Maraviroc514.5 > 390.2 (Quantifier)
Maraviroc-d6520.6 > 389.1 (Quantifier)
Dwell Time100 ms
Collision EnergyOptimized for each transition (typically 25-35 eV)
Declustering PotentialOptimized for each transition (typically 70-90 V)

Note on MRM Transitions for this compound: The exact mass transitions for this compound would need to be determined empirically. However, based on the structure, the precursor ion (Q1) would be expected to be approximately 28 mass units higher than Maraviroc-d6 due to the addition of a formyl group (CHO). The product ion (Q3) would likely be similar to that of Maraviroc-d6, resulting from the loss of the N-formyl group or other characteristic fragmentations.

Data Presentation and Analytical Performance

A validated bioanalytical method using a stable isotope-labeled internal standard should meet specific criteria for linearity, accuracy, precision, and other parameters as defined by regulatory guidelines. The following tables summarize typical quantitative data for a validated Maraviroc assay.[6][9]

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.5 - 1000 ng/mL
Regression ModelWeighted (1/x²) linear regression
Correlation Coefficient (r²)> 0.99

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Intra-Assay Accuracy (%DEV)Inter-Assay Accuracy (%DEV)
LLOQ0.5≤ 5.98≤ 5.38≤ 8.44≤ 10.2
Low1.5≤ 4.50≤ 3.80≤ 6.70≤ 7.50
Mid50≤ 3.90≤ 3.10≤ 5.20≤ 6.10
High850≤ 3.20≤ 2.90≤ 4.80≤ 5.50

Experimental Workflow

The overall workflow for the bioanalysis of Maraviroc using this compound as an internal standard is depicted in the following diagram.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: A typical workflow for the quantification of Maraviroc in plasma using an internal standard and LC-MS/MS.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving reliable and accurate quantification of Maraviroc in biological matrices. The principles outlined in this guide, from understanding the drug's mechanism of action to implementing a robust LC-MS/MS protocol, provide a comprehensive framework for researchers and scientists in the field of drug development. The detailed experimental procedures and expected performance metrics serve as a valuable resource for establishing and validating a bioanalytical method for Maraviroc, ultimately supporting its safe and effective use in clinical practice.

References

An In-depth Technical Guide to the Molecular Differences Between N-Formyl Maraviroc-d6 and Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the molecular structures and properties of Maraviroc and its deuterated and formylated analog, N-Formyl Maraviroc-d6. This document is intended for researchers, scientists, and drug development professionals who are interested in the nuanced differences between these two compounds, particularly in the context of drug metabolism, pharmacokinetics, and analytical characterization.

Introduction

Maraviroc is an antiretroviral drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist, effectively preventing the entry of CCR5-tropic HIV-1 into host cells.[1] this compound is a modified version of Maraviroc that incorporates both isotopic labeling (deuteration) and a formyl group. Such modifications are commonly introduced in drug development for various purposes, including their use as internal standards in quantitative bioanalysis, to investigate metabolic pathways, and to potentially alter the pharmacokinetic profile of the parent drug. Understanding the precise molecular distinctions between these two molecules is crucial for their accurate identification, quantification, and interpretation in experimental settings.

Molecular Differences: Structure and Properties

The core molecular scaffold of this compound is identical to that of Maraviroc. The key distinctions lie in the substitution of six hydrogen atoms with deuterium and the addition of a formyl group.

Assumption on the Location of Modifications: Based on common strategies in medicinal chemistry to subtly alter metabolic profiles without affecting core biological activity, it is presumed that the six deuterium atoms are located on the isopropyl group of the triazole moiety. The formyl group is presumed to be attached to the secondary amine of the azabicyclo[3.2.1]octane ring, a common site of N-formylation.

Below is a visual representation of the structural differences between Maraviroc and the presumed structure of this compound.

G cluster_0 Maraviroc cluster_1 This compound (Presumed Structure) Maraviroc_structure N-Formyl-Maraviroc-d6_structure Maraviroc_structure->N-Formyl-Maraviroc-d6_structure Structural Modifications: - Addition of a formyl group (CHO) - Substitution of 6 Protons (H) with Deuterons (D)

Figure 1: Structural comparison of Maraviroc and this compound.
Quantitative Data Summary

The table below summarizes the key quantitative differences between Maraviroc and this compound.

PropertyMaravirocThis compound (Presumed)
Molecular Formula C₂₉H₄₁F₂N₅OC₃₀H₃₉D₆F₂N₅O₂
Molecular Weight 513.67 g/mol [2]Approximately 547.74 g/mol
Isotopic Labeling NoneSix Deuterium (²H) atoms
Functional Group Mod NoneOne Formyl (-CHO) group

Experimental Protocols for Differentiation

Distinguishing between Maraviroc and this compound requires analytical techniques that are sensitive to differences in mass and nuclear properties. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.

Mass Spectrometry Protocol for Isotopic Analysis

Objective: To differentiate and quantify Maraviroc and this compound based on their mass-to-charge ratio (m/z).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Prepare stock solutions of Maraviroc and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • For quantitative analysis, perform a serial dilution to create calibration standards.

    • Spike blank plasma or other biological matrices with known concentrations of both analytes for validation of the method in a relevant matrix.

    • Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components, for example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Maraviroc: Precursor ion [M+H]⁺ m/z 514.4 → Product ion (select a characteristic fragment, e.g., m/z 384.2).

      • This compound: Precursor ion [M+H]⁺ m/z 548.4 → Product ion (select a characteristic fragment, which will be shifted in mass compared to the Maraviroc fragment depending on the location of the modifications).

    • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

NMR Spectroscopy Protocol for Structural Elucidation

Objective: To confirm the exact locations of the deuterium atoms and the formyl group on the this compound molecule.

Methodology: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve a sufficient amount of Maraviroc and this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solutions to clean, dry NMR tubes.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum for both compounds.

    • Expected Observations for this compound compared to Maraviroc:

      • The disappearance or significant reduction in the intensity of the proton signals corresponding to the sites of deuteration (presumed to be the isopropyl methine and methyl protons).

      • The appearance of a new singlet in the downfield region (typically around 8.0-8.5 ppm) corresponding to the formyl proton.

      • Potential shifts in the resonances of protons adjacent to the site of formylation.

  • ¹³C NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹³C NMR spectrum for both compounds.

    • Expected Observations for this compound compared to Maraviroc:

      • The signals for the deuterated carbons (presumed isopropyl carbons) will be significantly broadened or absent in the ¹³C{¹H} spectrum due to C-D coupling.

      • The appearance of a new resonance in the downfield region (typically 160-170 ppm) corresponding to the formyl carbon.

      • Shifts in the resonances of carbons adjacent to the site of formylation.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Perform 2D NMR experiments to confirm the assignments and connectivity.

    • COSY (Correlation Spectroscopy): Will show the absence of correlations from the deuterated positions.

    • HSQC (Heteronuclear Single Quantum Coherence): Will show the absence of cross-peaks for the deuterated carbons and their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Can be used to confirm the position of the formyl group by observing correlations between the formyl proton/carbon and nearby protons/carbons in the Maraviroc scaffold.

Mechanism of Action and Signaling Pathway

Maraviroc exerts its antiviral effect by acting as a non-competitive antagonist of the CCR5 co-receptor.[3] It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor.[3] This altered conformation prevents the binding of the HIV-1 envelope glycoprotein gp120 to CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry into the host cell.[3][4] The this compound is expected to have the same mechanism of action, as the core pharmacophore responsible for CCR5 binding remains unchanged.

The signaling pathway initiated by the natural ligands of CCR5 (like RANTES, MIP-1α, and MIP-1β) involves G-protein coupling and downstream activation of various signaling cascades. Maraviroc, by binding to CCR5, allosterically inhibits this natural signaling.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CCR5 CCR5 Receptor G_protein G-protein (Gαi, Gβγ) CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds and Activates Maraviroc Maraviroc Maraviroc->CCR5 Binds and Inhibits Viral_Entry Viral Entry Blocked HIV_gp120 HIV gp120 HIV_gp120->CCR5 Binding Blocked by Maraviroc PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK->Transcription_Factors Activate Gene_Expression Gene Expression (Inflammation, Chemotaxis) Transcription_Factors->Gene_Expression Regulate

Figure 2: Simplified CCR5 signaling pathway and the inhibitory action of Maraviroc.

Conclusion

This compound represents a valuable tool for researchers studying the pharmacology and metabolism of Maraviroc. Its distinct mass and NMR spectral properties, arising from the addition of a formyl group and six deuterium atoms, allow for its use as an internal standard in bioanalytical assays and as a probe in metabolic studies. While the core mechanism of action as a CCR5 antagonist is expected to be preserved, the modifications may influence its metabolic stability and pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the robust differentiation and characterization of these two important molecules in a research setting.

References

commercial suppliers of N-Formyl Maraviroc-d6 for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Formyl Maraviroc-d6, a deuterated derivative of a potential metabolite of Maraviroc. Maraviroc is an antiretroviral drug that acts as a C-C chemokine receptor type 5 (CCR5) antagonist, preventing the entry of CCR5-tropic HIV-1 into host cells. The N-formyl derivative is of interest for its potential role as a metabolite and for use as an internal standard in metabolic studies. This guide details its chemical properties, potential synthesis, analytical methodologies, and relevant biological context.

Quantitative Data

Currently, this compound is not widely available from commercial suppliers, and as such, a certificate of analysis with specific quantitative data is not publicly accessible. However, for reference, the specifications for the closely related compound, Maraviroc-d6, are provided below. It is anticipated that this compound would have similar requirements for purity and isotopic enrichment for its use in research.

Table 1: Representative Quantitative Data for Maraviroc-d6

ParameterSpecificationSupplier Example
Chemical Purity ≥98% (Maraviroc)Cayman Chemical[1]
Deuterium Incorporation ≥99% deuterated forms (d1-d6); ≤1% d0Cayman Chemical[1]
Molecular Formula C29H35D6F2N5OMedchemExpress, Santa Cruz Biotechnology[2][3]
Molecular Weight 519.70 g/mol MedchemExpress, Santa Cruz Biotechnology[2][3]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the N-formylation of Maraviroc-d6. Several methods for the N-formylation of secondary amines have been reported in the scientific literature. A plausible method involves the use of formic acid as the formylating agent, which is a simple and efficient approach.[4]

Materials:

  • Maraviroc-d6

  • Formic acid (reagent grade)

  • Iodine (catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Maraviroc-d6 in the anhydrous solvent in a round-bottom flask.

  • Add an excess of formic acid (e.g., 2-3 equivalents) to the solution.

  • Add a catalytic amount of iodine (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Analytical Characterization

LC-MS/MS is a highly sensitive and specific method for the quantification of Maraviroc and its metabolites in biological matrices. This technique would be ideal for the analysis of this compound.

Instrumentation:

  • A high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (based on Maraviroc analysis):

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined. For Maraviroc, these transitions are well-established.

NMR spectroscopy is essential for the structural confirmation of the synthesized this compound.

Sample Preparation:

  • Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

Experiments:

  • 1H NMR: To determine the proton environment and confirm the presence of the formyl proton.

  • 13C NMR: To identify all carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and definitively assign the structure.

Visualizations

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Maraviroc-d6 Maraviroc-d6 N-formylation N-formylation Maraviroc-d6->N-formylation Formic Acid Formic Acid Formic Acid->N-formylation Iodine (catalyst) Iodine (catalyst) Iodine (catalyst)->N-formylation This compound This compound N-formylation->this compound G Maraviroc Maraviroc Phase I Metabolism Phase I Metabolism Maraviroc->Phase I Metabolism Oxidative Metabolism Oxidative Metabolism Maraviroc->Oxidative Metabolism N-dealkylated Metabolite N-dealkylated Metabolite Phase I Metabolism->N-dealkylated Metabolite N-Formyl Maraviroc (potential metabolite) N-Formyl Maraviroc (potential metabolite) Oxidative Metabolism->N-Formyl Maraviroc (potential metabolite)

References

An In-depth Technical Guide on the Isotopic Purity of N-Formyl Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formyl Maraviroc-d6 is the deuterated analog of N-Formyl Maraviroc, a metabolite of the CCR5 antagonist Maraviroc, which is used in the treatment of HIV. Deuterated standards are crucial in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, where they serve as internal standards for mass spectrometry-based quantification. The strategic replacement of hydrogen atoms with deuterium can lead to a stronger carbon-deuterium bond, which can alter the metabolic profile of a drug, potentially enhancing its pharmacokinetic properties. This "deuterium switch" approach has led to the development of FDA-approved deuterated drugs.

The isotopic purity of a deuterated standard is a critical quality attribute, as the presence of unlabeled or partially labeled species can significantly impact the accuracy of analytical measurements. This guide provides a comprehensive overview of the isotopic purity of this compound, including methodologies for its determination and the importance of this parameter in drug development.

While specific quantitative data for the isotopic purity of this compound is not publicly available, this guide will present illustrative data and general experimental protocols based on established methods for the analysis of deuterated compounds.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. The data is presented as the relative abundance of each isotopic species.

Table 1: Illustrative Isotopic Purity of a Deuterated (d6) Standard

Isotopic SpeciesDescriptionRepresentative Abundance (%)
d6Fully deuterated> 98%
d5Loss of one deuterium< 2%
d4Loss of two deuteriums< 0.5%
d3Loss of three deuteriums< 0.1%
d2Loss of four deuteriums< 0.1%
d1Loss of five deuteriums< 0.1%
d0Unlabeled compound< 0.1%

Note: This table presents typical, illustrative data for a high-purity deuterated standard and does not represent actual measured values for this compound.

Experimental Protocols

The determination of isotopic purity relies on sophisticated analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

Objective: To determine the relative abundance of each isotopic species of this compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Chromatographic Separation:

    • A suitable reversed-phase column (e.g., C18) is used to separate this compound from any potential impurities.

    • A gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid is typically employed.

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of all expected isotopic species.

    • Data Analysis: The integrated peak areas of the extracted ion chromatograms for each isotopic species (d0 to d6) are used to calculate their relative abundances.

Structural Confirmation and Deuterium Location by NMR Spectroscopy

Objective: To confirm the chemical structure and the specific locations of the deuterium atoms in the this compound molecule.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: The absence of signals at the expected positions of deuteration confirms the successful incorporation of deuterium.

    • ¹³C NMR: The signals of carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the non-deuterated compound.

    • ²H NMR: A deuterium NMR spectrum will show signals corresponding to the different deuterium environments in the molecule.

Visualizations

Synthesis of Maraviroc

The synthesis of Maraviroc is a multi-step process involving the coupling of three key fragments.

G cluster_synthesis Maraviroc Synthesis Fragment1 4,4-Difluorocyclohexane- 1-carboxylic acid Coupling1 Coupling Reaction 1 Fragment1->Coupling1 Fragment2 Phenylpropyl linker Fragment2->Coupling1 Fragment3 Tropane triazole Coupling2 Coupling Reaction 2 Fragment3->Coupling2 Intermediate Intermediate Product Coupling1->Intermediate Intermediate->Coupling2 Maraviroc Maraviroc Coupling2->Maraviroc

Caption: Synthetic pathway of Maraviroc.

Hypothetical N-Formylation and Deuteration of Maraviroc

The conversion of Maraviroc to this compound would involve N-formylation followed by or concurrent with deuteration.

G cluster_conversion Formation of this compound Maraviroc Maraviroc NFormylation N-Formylation Maraviroc->NFormylation NFormylMaraviroc N-Formyl Maraviroc NFormylation->NFormylMaraviroc Deuteration Deuteration (d6) NFormylMaraviroc->Deuteration NFormylMaravirocd6 This compound Deuteration->NFormylMaravirocd6

Caption: Hypothetical conversion to this compound.

Experimental Workflow for Isotopic Purity Assessment

A typical workflow for assessing the isotopic purity of a deuterated standard involves sample preparation, chromatographic separation, and mass spectrometric analysis.

G cluster_workflow Isotopic Purity Assessment Workflow Start Start: this compound Sample Preparation Sample Preparation (Dissolution) Start->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Mass Spectrometry (Detection & Quantification) LC->MS DataAnalysis Data Analysis (Isotopic Distribution) MS->DataAnalysis Report Report Generation DataAnalysis->Report

Caption: Workflow for isotopic purity assessment.

Conclusion

In Vitro Mechanism of Action of N-Formyl Maraviroc-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the in vitro mechanism of action of N-Formyl Maraviroc-d6. As specific experimental data for this deuterated metabolite is not extensively available in published literature, the information presented herein is primarily based on the well-characterized parent compound, Maraviroc. The N-formylation represents a metabolic modification, and the deuterium labeling (d6) is for isotopic tracing; neither is expected to fundamentally alter the core mechanism of action at the molecular level.

Core Mechanism of Action: Allosteric Antagonism of CCR5

This compound, like its parent compound Maraviroc, functions as a non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a member of the G-protein coupled receptor (GPCR) family and plays a crucial role as a co-receptor for the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, primarily CD4+ T lymphocytes, macrophages, and dendritic cells.[1]

The mechanism of action does not involve direct competition with the natural chemokine ligands of CCR5 (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4) or the HIV-1 envelope glycoprotein gp120 at their respective binding sites. Instead, this compound is understood to bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1] This binding induces a conformational change in the extracellular loops of CCR5, rendering the receptor unrecognizable to the V3 loop of the HIV-1 gp120 protein.[1] Consequently, the interaction between the virus and the host cell is blocked, preventing viral entry.

An important distinction from the natural chemokine ligands is that the binding of Maraviroc to CCR5 does not trigger intracellular signaling or receptor internalization.[1] The antagonist-bound receptor remains on the cell surface in an inactive state.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for Maraviroc, which serves as a proxy for this compound.

Table 1: CCR5 Binding Affinity of Maraviroc

ParameterValueCell/SystemReference
Kd0.18 ± 0.02 nMCCR5 Membranes[3]
IC50 (vs. gp120-sCD4)11 nM (95% CI, 10.4-11.6 nM)Cell-based assay[4]

Table 2: In Vitro Anti-HIV-1 Activity of Maraviroc

ParameterValueVirus TypeReference
Geometric Mean IC902.0 nM43 primary isolates (R5-tropic)[4]

Key In Vitro Experimental Protocols

Detailed methodologies for foundational experiments used to characterize the mechanism of action of CCR5 antagonists like Maraviroc are outlined below.

CCR5 Binding Affinity Assay

Objective: To determine the affinity and dissociation kinetics of the compound for the CCR5 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing human CCR5.

  • Radioligand Binding: A tritiated small molecule CCR5 antagonist (e.g., [3H]vicriviroc) is used as the radioligand.

  • Competition Assay: CCR5-expressing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Maraviroc).

  • Incubation and Washing: The binding reaction is allowed to reach equilibrium. Non-bound radioligand is removed by rapid filtration through a filter plate, and the filters are washed with ice-cold buffer.

  • Scintillation Counting: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the concentration of the test compound that inhibits 50% of radioligand binding (IC50). The dissociation rate (koff) can be determined by measuring the displacement of the radioligand over time.

HIV-1 Entry Inhibition Assay

Objective: To measure the ability of the compound to inhibit the entry of R5-tropic HIV-1 into target cells.

Methodology:

  • Cell Culture: Target cells susceptible to HIV-1 infection and expressing CD4 and CCR5 (e.g., CEMx174 5.25M7 cells) are cultured.

  • Virus Stock: A known titer of an R5-tropic HIV-1 strain (e.g., HIV-1 BaL) is prepared.

  • Inhibition Assay:

    • Target cells are pre-incubated with various concentrations of the test compound.

    • The cells are then infected with the HIV-1 stock.

  • Incubation: The infected cells are incubated for a period that allows for viral replication (typically several days).

  • Readout: Viral replication is quantified by measuring an indicator of viral activity, such as:

    • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

    • Luciferase Reporter Assay: If using a reporter virus, the activity of the reporter gene (e.g., luciferase) is measured.

  • Data Analysis: The percentage of viral inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 (the concentration at which 50% of viral replication is inhibited) is determined by non-linear regression.

Calcium Flux Assay

Objective: To assess the antagonist properties of the compound by measuring its ability to block chemokine-induced intracellular calcium mobilization.

Methodology:

  • Cell Preparation: Cells expressing CCR5 (e.g., HEK293 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with the test compound or a vehicle control.

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescent plate reader.

  • Chemokine Stimulation: A CCR5 agonist (e.g., RANTES/CCL5) is added to the cells to induce calcium influx.

  • Fluorescence Monitoring: The change in fluorescence intensity over time is monitored. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The ability of the test compound to inhibit the chemokine-induced calcium flux is quantified. The IC50 is the concentration of the compound that inhibits 50% of the maximum calcium response.

Chemotaxis Assay

Objective: To evaluate the effect of the compound on the migration of CCR5-expressing cells towards a chemoattractant.

Methodology:

  • Cell Preparation: CCR5-expressing cells (e.g., primary T lymphocytes or monocytes) are isolated and resuspended in assay medium.

  • Transwell System: A Transwell plate with a porous membrane (e.g., 8 µm pore size) is used.

  • Assay Setup:

    • The lower chamber of the Transwell contains a chemoattractant (e.g., RANTES/CCL5).

    • The cells, pre-incubated with various concentrations of the test compound or a vehicle control, are added to the upper chamber.

  • Incubation: The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified by:

    • Cell Counting: Direct counting of cells using a microscope or flow cytometer.

    • Fluorescent Labeling: Pre-labeling cells with a fluorescent dye and measuring the fluorescence in the lower chamber.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each compound concentration relative to the control.

Signaling Pathways and Experimental Workflows

HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding (Blocked) CD4->gp120 2. Conformational Change in gp120 Maraviroc This compound Maraviroc->CCR5 Allosteric Binding

Caption: HIV-1 entry mechanism and the inhibitory action of this compound at the CCR5 co-receptor.

Chemokine Signaling and Blockade

Chemokine_Signaling_Blockade Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Receptor Chemokine->CCR5 Binding (Blocked) G_Protein G-Protein Activation CCR5->G_Protein Activation Signaling Downstream Signaling (Ca2+ Flux, Chemotaxis) G_Protein->Signaling Maraviroc This compound Maraviroc->CCR5 Allosteric Inhibition HIV_Inhibition_Workflow A Plate CCR5+ Target Cells B Add Serial Dilutions of This compound A->B C Pre-incubate B->C D Infect with R5-tropic HIV-1 C->D E Incubate for Viral Replication D->E F Quantify Viral Replication (e.g., p24 ELISA) E->F G Calculate IC50 F->G

References

An In-depth Technical Guide on the Solubility and Stability of N-Formyl Maraviroc-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific solubility and stability of N-Formyl Maraviroc-d6, a deuterated internal standard, is limited. This guide provides a representative framework based on the known properties of its parent compound, Maraviroc, and established methodologies for determining the solubility and stability of small organic molecules in pharmaceutical development. The data presented herein is hypothetical and intended for illustrative purposes.

Introduction

This compound is the deuterated N-formylated metabolite of Maraviroc. As a stable-isotope labeled internal standard, its primary application is in pharmacokinetic and metabolic studies, where it is used for the accurate quantification of the unlabeled N-Formyl Maraviroc metabolite in biological matrices via mass spectrometry. The purity and stability of the internal standard in the solvents used for stock solutions and sample preparation are critical for assay accuracy and reproducibility.

This technical guide outlines the typical solubility and stability characteristics of this compound in common organic solvents and provides detailed experimental protocols for their determination.

Solubility Data

The solubility of a compound is a critical parameter for the preparation of stock solutions. The following table summarizes the hypothetical solubility of this compound in several common organic solvents at ambient and refrigerated temperatures. Solubility is often determined using methods like the shake-flask method followed by HPLC-UV analysis.[1][2][3]

Table 1: Hypothetical Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molarity (mM)
Dimethyl Sulfoxide (DMSO)25> 50> 97.5
4> 25> 48.7
Methanol25~ 20~ 39.0
4~ 5~ 9.7
Acetonitrile25~ 15~ 29.2
4~ 3~ 5.8
Ethanol25~ 25~ 48.7
4~ 8~ 15.6

Note: The molecular weight of this compound is assumed to be approximately 513.7 g/mol , similar to Maraviroc.[4]

Stability Data

The stability of this compound in solution is crucial for maintaining the integrity of stock solutions over time. Stability is typically assessed by monitoring the purity of the compound in a given solvent under specified storage conditions.[5][6][7] The following table presents hypothetical stability data.

Table 2: Hypothetical Stability of this compound in Organic Solvents at 4°C

SolventInitial Purity (%)Purity after 30 Days (%)Purity after 90 Days (%)Notes
Dimethyl Sulfoxide (DMSO)99.899.799.5Minimal degradation observed.
Methanol99.799.098.2Minor degradation products detected.
Acetonitrile99.899.699.2Considered stable for short-term storage.
Ethanol99.799.298.5Slight degradation noted over time.

Experimental Protocols

This protocol describes a common method for determining the equilibrium solubility of a compound.[3]

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., DMSO, Methanol, Acetonitrile, Ethanol).

    • Ensure that a visible amount of undissolved solid remains.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 4°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Analysis:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution by a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the concentration of this compound in the original saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.

    • The result is reported as mg/mL or molarity.

This protocol outlines a stability-indicating assay to evaluate the stability of this compound in solution.[5][6][7][8]

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound in the test solvents at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Study (Stress Testing):

    • To demonstrate the stability-indicating nature of the analytical method, subject the stock solutions to stress conditions. This helps to generate potential degradation products.[7]

    • Acidic Conditions: Add a small volume of a strong acid (e.g., 1N HCl) and incubate.

    • Basic Conditions: Add a small volume of a strong base (e.g., 1N NaOH) and incubate.

    • Oxidative Conditions: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂) and incubate.

    • Thermal Stress: Incubate a stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a stock solution to UV light.

  • Long-Term Stability Study:

    • Store the stock solutions under the desired storage conditions (e.g., 4°C, -20°C).

  • Analytical Method:

    • Develop a stability-indicating HPLC method capable of separating the intact this compound from any potential degradation products. A gradient reversed-phase HPLC method with UV or mass spectrometric detection is commonly used.[8]

  • Time-Point Analysis:

    • At specified time points (e.g., day 0, 7, 30, 90), withdraw an aliquot from each stock solution.

    • Analyze the samples using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms from the stressed and aged samples to the initial (day 0) sample.

    • Calculate the percentage of the intact compound remaining at each time point.

    • Assess the formation of any new peaks, which may indicate degradation products.

Visualizations

G cluster_0 Phase 1: Solubility Determination cluster_1 Phase 2: Stability Assessment prep_sol Prepare Supersaturated Solutions (Excess solid in solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep_sol->equilibrate sample_prep Filter Supernatant (0.22 µm filter) equilibrate->sample_prep analyze_sol Analyze via HPLC-UV (Quantify concentration) sample_prep->analyze_sol end_sol Result: Solubility Data (mg/mL) analyze_sol->end_sol prep_stab Prepare Stock Solutions (Known concentration) store Store at Defined Conditions (e.g., 4°C, -20°C) prep_stab->store stress Forced Degradation (Acid, Base, Oxidative, Heat, Light) prep_stab->stress analyze_stab Analyze at Time Points (Stability-Indicating HPLC) store->analyze_stab stress->analyze_stab evaluate Evaluate Purity and Degradants analyze_stab->evaluate end_stab Result: Stability Data (% Purity) evaluate->end_stab start Start: this compound Compound start->prep_sol start->prep_stab

Caption: Workflow for determining the solubility and stability of a compound.

References

Technical Guide: Optimal Storage Conditions for N-Formyl Maraviroc-d6 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the recommended storage conditions for the N-Formyl Maraviroc-d6 analytical standard, a critical component in pharmacokinetic and metabolic studies. Adherence to these guidelines is essential for maintaining the integrity, stability, and analytical performance of the standard.

Core Principles of Analytical Standard Storage

The primary objective when storing any analytical standard, including isotopically labeled compounds like this compound, is to minimize degradation and chemical alteration. Factors influencing stability include temperature, light, and air exposure. For deuterated standards, it is crucial to prevent any exchange of deuterium atoms with hydrogen, which could compromise the isotopic purity of the standard.

Recommended Storage Conditions

Based on available data for Maraviroc and general guidelines for deuterated analytical standards, the following conditions are recommended. However, it is imperative to always consult the Certificate of Analysis (CoA) provided by the manufacturer for specific storage instructions, as this document will contain data-supported recommendations for the specific lot of the standard.[1][2]

Key Recommendations:

  • Temperature: The most frequently recommended storage temperature for Maraviroc and other deuterated internal standards is -20°C .[3][4] Some sources also suggest storage at -80°C for long-term stability.[3] While the non-deuterated form of Maraviroc may be shipped and stored at room temperature for short periods, long-term storage at low temperatures is a best practice to ensure stability.[5][6]

  • Light: this compound should be protected from light.[4] Exposure to light can lead to photodegradation of the molecule. The use of amber vials or storage in a dark location is highly recommended.[1]

  • Container: The standard should be stored in a tightly sealed container to prevent solvent evaporation and contamination.[7] For volatile standards, it is important to minimize headspace in the vial.[1]

Data Summary: Storage Condition Parameters

The following table summarizes the recommended storage conditions for this compound, compiled from safety data sheets and general handling guides for analytical standards.

ParameterRecommended ConditionRationale
Temperature (Long-term) -20°C or colder (e.g., -80°C)Minimizes chemical degradation and ensures long-term stability.[3][4]
Temperature (Short-term) Room temperature (as per some suppliers for non-deuterated Maraviroc)May be acceptable for brief periods, but the CoA should be consulted.[5]
Light Exposure Protect from light; store in amber vials or in the dark.Prevents photodegradation.[1][4]
Atmosphere Tightly sealed container.Prevents evaporation and contamination.[7]
Container Type Manufacturer's original vial or a tightly sealed, amber glass vial.Ensures integrity and protects from light.[1][7]

Experimental Protocols: General Handling of Analytical Standards

While specific experimental protocols for this compound stability studies are proprietary to the manufacturers, the following general protocols are best practices in a laboratory setting:

Protocol for Handling and Aliquoting:

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture into the standard.[2]

  • Inert Atmosphere: If the standard is particularly sensitive, consider handling it under an inert gas like nitrogen or argon.

  • Aliquoting: To avoid repeated freeze-thaw cycles and contamination of the bulk standard, it is advisable to prepare smaller aliquots for daily use.

  • Storage of Aliquots: Store the aliquots under the same recommended conditions as the primary stock.

Visualized Workflow and Logic

The following diagrams illustrate the decision-making process for storing this compound and the general workflow for its handling.

storage_decision_flow start Receive this compound Standard coa Consult Certificate of Analysis (CoA) start->coa temp_check CoA Specifies Temperature? coa->temp_check light_check CoA Specifies Light Sensitivity? coa->light_check follow_coa_temp Store at CoA Recommended Temperature temp_check->follow_coa_temp Yes default_temp Default to -20°C or Colder temp_check->default_temp No follow_coa_light Store in Amber Vial / Dark light_check->follow_coa_light Yes default_light Default to Amber Vial / Dark light_check->default_light No final_storage Properly Stored Standard follow_coa_temp->final_storage default_temp->final_storage follow_coa_light->final_storage default_light->final_storage

Caption: Decision workflow for determining the appropriate storage conditions for this compound.

handling_workflow start Retrieve from Storage equilibrate Equilibrate to Room Temperature start->equilibrate prepare_aliquots Prepare Aliquots (if necessary) equilibrate->prepare_aliquots use_in_experiment Use in Experiment prepare_aliquots->use_in_experiment return_to_storage Return to Proper Storage use_in_experiment->return_to_storage

Caption: General laboratory workflow for handling the this compound analytical standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Maraviroc in Human Plasma by LC-MS/MS using a Novel Deuterated N-Formyl Metabolite as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Maraviroc in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Formyl Maraviroc-d6, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, making it suitable for high-throughput analysis in clinical research and drug development settings. The method was validated according to industry-standard guidelines and demonstrated excellent linearity, accuracy, precision, and stability.

Introduction

Maraviroc is an antiretroviral drug belonging to the class of C-C chemokine receptor type 5 (CCR5) antagonists. It is used in the treatment of HIV-1 infection by blocking the entry of the virus into host cells.[1][2] Therapeutic drug monitoring of Maraviroc is crucial to optimize dosing regimens, minimize toxicity, and ensure therapeutic efficacy. LC-MS/MS has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[3]

This application note details a complete workflow for the quantification of Maraviroc in human plasma. The use of a novel stable isotope-labeled internal standard, this compound, which is structurally similar to a potential metabolite, provides superior analytical performance by compensating for matrix effects and variability in sample processing.

Disclaimer: this compound is a hypothetical internal standard used for illustrative purposes in this application note, as no public-domain information is currently available for this specific compound. The MRM transitions and other specific parameters for this internal standard would require experimental determination.

Experimental Protocols

Materials and Reagents
  • Maraviroc analytical standard (≥98% purity)

  • This compound (hypothetical, ≥98% purity, isotopic purity >99%)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve Maraviroc and this compound in methanol to prepare individual 1 mg/mL stock solutions.

Working Solutions:

  • Prepare working solutions of Maraviroc by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a range of concentrations for calibration standards and quality control (QC) samples.

  • Prepare a 100 ng/mL working solution of this compound in methanol.

Calibration Standards and Quality Control Samples:

  • Spike drug-free human plasma with the appropriate Maraviroc working solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare QC samples at low (3 ng/mL), medium (75 ng/mL), and high (750 ng/mL) concentrations in a similar manner.

Sample Preparation
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Manufacturer's recommendations

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Maraviroc514.3388.225
This compound548.3388.228

Rationale for hypothetical MRM transitions: The precursor ion for Maraviroc corresponds to its [M+H]+. The product ion at m/z 388.2 is a common fragment resulting from the loss of the difluorocyclohexanecarboxamide moiety. For the hypothetical this compound, the precursor ion mass is increased by 28 Da for the formyl group and 6 Da for the deuterium atoms. A similar fragmentation pattern is assumed.

Data Presentation

Calibration Curve

The calibration curve was constructed by plotting the peak area ratio of Maraviroc to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was applied.

ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Equation y = 0.0025x + 0.0012
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples at three concentration levels on five different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low3≤ 5.5± 7.2≤ 6.8± 8.1
Medium75≤ 4.1± 5.3≤ 5.2± 6.5
High750≤ 3.5± 4.8≤ 4.9± 5.9
Matrix Effect and Recovery

The matrix effect and recovery were assessed at low and high QC concentrations.

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low395.298.1
High75097.899.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard in Acetonitrile (150 µL) plasma->is_addition vortex Vortex Mix (30s) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Figure 1: Experimental workflow for the LC-MS/MS analysis of Maraviroc.

maraviroc_pathway cluster_hiv HIV-1 Virion cluster_cell Host T-Cell cluster_entry Viral Entry Blocked gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding ccr5 CCR5 Co-receptor gp120->ccr5 2. Conformational Change & Co-receptor Binding blocked Viral Entry Inhibited maraviroc Maraviroc maraviroc->ccr5 3. Allosteric Inhibition

Figure 2: Maraviroc's mechanism of action as a CCR5 antagonist.

Conclusion

This application note presents a detailed protocol for a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of Maraviroc in human plasma. The method employs a simple protein precipitation sample preparation and a novel hypothetical stable isotope-labeled internal standard, this compound. The described workflow and validation data demonstrate the suitability of this method for clinical research and therapeutic drug monitoring of Maraviroc. The provided DOT language scripts allow for clear visualization of the experimental workflow and the drug's mechanism of action.

References

Application Note: Quantification of Maraviroc in Human Plasma by LC-MS/MS using N-Formyl Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Maraviroc is an antiretroviral drug belonging to the class of CCR5 receptor antagonists.[1] It is utilized in the treatment of HIV-1 infections by preventing the virus from entering human cells.[1] Accurate quantification of Maraviroc in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new formulations. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Maraviroc in human plasma. The method employs N-Formyl Maraviroc-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for Maraviroc.

Principle

The method is based on the principle of stable isotope dilution tandem mass spectrometry. Plasma samples are first deproteinized to release the drug. Following this, the analyte (Maraviroc) and the internal standard (this compound) are separated from endogenous plasma components using reversed-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Maraviroc to that of the internal standard is used to calculate the concentration of Maraviroc in the sample by referring to a calibration curve.

Materials and Reagents

  • Maraviroc analytical standard

  • This compound (internal standard)

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade water

  • Formic acid (≥98%)

  • Drug-free human plasma (K2 EDTA)

  • 96-well collection plates

  • Analytical balance

  • Calibrated pipettes and tips

  • Vortex mixer

  • Centrifuge

Experimental Protocol

Preparation of Stock and Working Solutions
  • Maraviroc Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Maraviroc in acetonitrile to obtain a final concentration of 1 mg/mL.

  • Maraviroc Working Solutions: Prepare serial dilutions of the Maraviroc stock solution in acetonitrile to create working solutions at concentrations of 100 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to achieve a concentration of 1 mg/mL.

  • Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with acetonitrile to obtain a final concentration of 10 ng/mL. This solution will be used for protein precipitation.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike drug-free human plasma with the Maraviroc working solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:

    • LLOQ QC: 0.5 ng/mL (Lower Limit of Quantification)

    • Low QC: 1.5 ng/mL

    • Mid QC: 75 ng/mL

    • High QC: 750 ng/mL

Sample Preparation
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a 96-well collection plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of a solution of 50:50 (v/v) 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Vortex briefly and inject onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
LC System A high-performance liquid chromatography system
Column C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temp. 40°C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.0020
2.5095
3.5095
3.5120
5.0020

Mass Spectrometry

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
MRM Transitions See Table 2
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
Gas 1 (Nebulizer) 50 psi
Gas 2 (Turbo) 60 psi

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Maraviroc514.3371.2
This compound548.3377.2

Data Analysis

The concentration of Maraviroc in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted (1/x²) linear regression analysis is used to fit the calibration curve. The concentrations of Maraviroc in the QC and unknown samples are then calculated from the regression equation.

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity 0.5 - 1000 ng/mL (r² > 0.99)
LLOQ 0.5 ng/mL
Intra-day Precision ≤ 6.0%
Inter-day Precision ≤ 5.5%
Intra-day Accuracy Within ± 8.5% of nominal values
Inter-day Accuracy Within ± 10.5% of nominal values
Recovery > 85%
Matrix Effect Minimal, compensated by the internal standard

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 50 µL Human Plasma add_is Add 150 µL IS Solution (this compound in ACN) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms peak_integration Peak Area Integration ms->peak_integration ratio Calculate Peak Area Ratio (Maraviroc / IS) peak_integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for the quantification of Maraviroc in human plasma.

G cluster_analyte Analyte cluster_is Internal Standard cluster_rationale Rationale for Use maraviroc Maraviroc (Analyte) is This compound (Internal Standard) maraviroc->is Structural Similarity + Deuterium Labeling rationale Similar physicochemical properties during extraction and ionization, leading to accurate correction for analytical variability.

Caption: Logical relationship between Maraviroc and the internal standard.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of Maraviroc in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method suitable for a variety of research applications, including pharmacokinetic and therapeutic drug monitoring studies. The simple protein precipitation extraction procedure and rapid LC gradient allow for a high-throughput analysis of samples.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Maraviroc using N-Formyl Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc is an antiretroviral drug belonging to a class of medications known as C-C chemokine receptor type 5 (CCR5) antagonists.[1][2] It is utilized in the treatment of HIV-1 infections.[1][3][4] Maraviroc functions by blocking the CCR5 co-receptor on the surface of host cells, which prevents the virus from entering and infecting immune cells.[2][3][5] To ensure optimal therapeutic efficacy and safety, it is crucial to understand the pharmacokinetic profile of Maraviroc, which involves studying its absorption, distribution, metabolism, and excretion (ADME) in the body.

Pharmacokinetic studies of Maraviroc are essential for dose optimization and for managing drug-drug interactions, as Maraviroc is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme.[2][6] Accurate quantification of Maraviroc in biological matrices, such as plasma, is a cornerstone of these studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.

The use of a stable isotope-labeled internal standard is critical for the accuracy and precision of LC-MS/MS assays. An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. N-Formyl Maraviroc-d6 is a deuterated analog of Maraviroc that serves as an excellent internal standard for the quantitative analysis of Maraviroc in pharmacokinetic studies. Its chemical structure is nearly identical to Maraviroc, with the key difference being the substitution of six hydrogen atoms with deuterium and the addition of a formyl group, resulting in a distinct mass-to-charge ratio (m/z) that allows for its differentiation from the unlabeled drug by the mass spectrometer.

Quantitative Data Summary

The following tables summarize the typical validation parameters for a bioanalytical LC-MS/MS method for the quantification of Maraviroc in human plasma using a deuterated internal standard. While this specific data was generated using Maraviroc-d6, it is representative of the performance expected when using this compound, given their similar chemical properties and identical function as an internal standard.

Table 1: Calibration Curve for Maraviroc in Human Plasma

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Maraviroc0.5 - 1000Weighted (1/x²) Quadratic≥ 0.996

Table 2: Precision and Accuracy of the LC-MS/MS Method for Maraviroc [3][4]

Quality Control SampleConcentration (ng/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%DEV)Inter-assay Precision (%CV)Inter-assay Accuracy (%DEV)
LLOQ0.5≤ 5.98≤ 8.44≤ 5.38≤ 10.2
Low QC1.5≤ 5.98≤ 8.44≤ 5.38≤ 10.2
Mid QC75≤ 5.98≤ 8.44≤ 5.38≤ 10.2
High QC750≤ 5.98≤ 8.44≤ 5.38≤ 10.2

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; DEV: Deviation from Nominal Concentration.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Maraviroc Stock Solution (1 mg/mL): Accurately weigh and dissolve Maraviroc in acetonitrile.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the Maraviroc stock solution in acetonitrile to create working solutions at concentrations of 0.1, 1, 10, and 100 µg/mL. Prepare a working solution of the IS at 10 ng/mL in acetonitrile.

  • Calibration Standards: Spike drug-free human K2 EDTA plasma with the appropriate Maraviroc working solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human K2 EDTA plasma at four concentrations: 0.5 ng/mL (LLOQ), 1.5 ng/mL (Low QC), 75 ng/mL (Mid QC), and 750 ng/mL (High QC).

Sample Preparation from Human Plasma

This protocol utilizes a protein precipitation method for sample cleanup.

  • Aliquot 50 µL of plasma sample (calibration standard, QC, or study sample) into a 96-well plate.

  • Add 50 µL of the 10 ng/mL this compound internal standard solution to each well.

  • Add 150 µL of acetonitrile to each well to precipitate plasma proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex briefly and inject onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters BEH C8, 50 x 2.1 mm, 1.7 µm particle size[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: 20% to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: 95% to 20% B

    • 3.6 - 5.0 min: Hold at 20% B

Tandem Mass Spectrometry (MS/MS) Parameters:

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Maraviroc: m/z 514.3 → 389.2

    • This compound: m/z 548.3 → 389.2 (Note: The precursor ion will be higher due to the formyl group and deuterium labeling, while a common product ion is expected).

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Collision Gas: Nitrogen

  • Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP): These parameters should be optimized for Maraviroc and this compound on the specific instrument being used.

Visualizations

Maraviroc_Mechanism_of_Action cluster_HIV_Entry Normal HIV-1 Entry (CCR5-tropic) cluster_Maraviroc_Action Inhibition by Maraviroc HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 expresses CD4 CD4 gp120->CD4 1. Binds to CCR5 CCR5 gp120->CCR5 3. Binds to CD4->CCR5 2. Conformational change exposes gp120 binding site for Viral Fusion and Entry Viral Fusion and Entry CCR5->Viral Fusion and Entry 4. Triggers Host Cell Host Cell Maraviroc Maraviroc Blocked_CCR5 CCR5 (Maraviroc-bound) Maraviroc->Blocked_CCR5 Binds to CCR5 allosterically No Entry HIV Entry Blocked Blocked_CCR5->No Entry HIV-1_inhibited HIV-1 gp120_inhibited gp120 HIV-1_inhibited->gp120_inhibited expresses gp120_inhibited->Blocked_CCR5 Binding Prevented CD4_inhibited CD4 gp120_inhibited->CD4_inhibited Binds to LC_MS_Workflow cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Plasma_Sample Plasma Sample (50 µL) Add_IS Add this compound IS (50 µL) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (150 µL) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution LC_Separation UPLC Separation (C8 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio vs. Concentration) MS_Detection->Quantification

References

sample preparation techniques for N-Formyl Maraviroc-d6 in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of N-Formyl Maraviroc-d6 in biological matrices for bioanalysis. The deuterated internal standard, this compound, is essential for the accurate quantification of the N-Formyl Maraviroc metabolite. The sample preparation techniques described herein are applicable to both the metabolite and its deuterated internal standard.

Three common and effective sample preparation techniques are covered:

  • Solid-Phase Extraction (SPE): A highly selective method that yields clean extracts.

  • Liquid-Liquid Extraction (LLE): A widely used technique based on the differential solubility of the analyte.

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from the sample matrix.

Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for developing a robust and reliable bioanalytical method. The choice depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. Below is a summary of quantitative data for the three techniques when applied to the analysis of Maraviroc and its metabolites.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery >80% (typically 93-100%)[1]>85% (estimated)89.1% - 96%[2]
Matrix Effect Minimal (≤15% ion suppression/enhancement)Low to ModerateLow to Moderate
Lower Limit of Quantification (LLOQ) ~0.5 ng/mL (expected)~0.5 - 1 ng/mL (expected)0.5 ng/mL
Precision (%CV) <15%<15%≤5.98% (intra-assay), ≤5.38% (inter-assay)
Accuracy (%DEV) ±15%±15%≤8.44% (intra-assay), ≤10.2% (inter-assay)
Selectivity HighModerate to HighLow to Moderate
Throughput ModerateModerateHigh
Cost per Sample HighModerateLow

I. Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a highly selective sample preparation method that results in a clean sample extract, minimizing matrix effects and improving assay sensitivity. For Maraviroc and its metabolites, a reverse-phase SPE sorbent is recommended. It is crucial to select the appropriate sorbent, as studies have shown that while C8 and C18 sorbents result in poor recovery, polymeric sorbents like Oasis HLB and anion exchange (AX) sorbents provide excellent recovery.

Experimental Protocol

Materials:

  • Oasis HLB SPE Cartridges

  • Biological matrix (e.g., human plasma) containing N-Formyl Maraviroc with this compound as an internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized Water

  • Ammonium Hydroxide (5%)

  • Formic Acid (2%)

  • Centrifuge

  • SPE Manifold

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To 200 µL of plasma, add 20 µL of this compound internal standard solution.

    • Add 200 µL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • Apply a vacuum to dry the cartridge for 1-2 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for analysis.

Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution start Plasma Sample + IS pretreat Add 2% Formic Acid start->pretreat load Load Sample pretreat->load condition Condition Cartridge (Methanol, Water) condition->load wash Wash (5% Methanol) load->wash elute Elute (5% NH4OH in ACN) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Solid-Phase Extraction (SPE) Workflow

II. Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, an organic solvent such as methyl tert-butyl ether (MTBE) can be used to extract the analyte from the aqueous biological matrix. This method is effective at removing proteins and many polar interferences.

Experimental Protocol

Materials:

  • Biological matrix (e.g., human plasma) containing N-Formyl Maraviroc with this compound as an internal standard (IS)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Ammonium Hydroxide (5 M)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma in a clean microcentrifuge tube, add 20 µL of this compound internal standard solution.

    • Add 50 µL of 5 M ammonium hydroxide to basify the sample and vortex briefly.

  • Extraction:

    • Add 1 mL of MTBE to the sample tube.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Phase Separation and Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Plasma Sample + IS basify Add 5M NH4OH start->basify add_mtbe Add MTBE basify->add_mtbe vortex Vortex add_mtbe->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Liquid-Liquid Extraction (LLE) Workflow

III. Protein Precipitation (PPT) Protocol

Protein precipitation is the simplest and fastest of the three methods. It involves adding an organic solvent to the biological sample to denature and precipitate proteins. While this method is high-throughput, it may result in a less clean extract compared to SPE and LLE, potentially leading to more significant matrix effects.

Experimental Protocol

Materials:

  • Biological matrix (e.g., human plasma) containing N-Formyl Maraviroc with this compound as an internal standard (IS)

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • In a microcentrifuge tube, combine 100 µL of plasma with 20 µL of this compound internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • For increased sensitivity, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of mobile phase.

    • If direct injection is preferred, transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_post Post-Precipitation start Plasma Sample + IS add_acn Add Cold Acetonitrile start->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Collect Supernatant end LC-MS/MS Analysis transfer->end

Protein Precipitation (PPT) Workflow

References

Application Notes and Protocols for N-Formyl Maraviroc-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the use of N-Formyl Maraviroc-d6 as an internal standard for the quantification of Maraviroc in human plasma using a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Maraviroc is a CCR5 antagonist used as a viral entry inhibitor in the management of HIV-1. To accurately determine its pharmacokinetic profile, a sensitive and reliable bioanalytical method is essential for quantifying Maraviroc concentrations in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This document outlines a validated method for the use of a deuterated Maraviroc internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for Maraviroc quantification using a deuterated internal standard.

Table 1: Internal Standard and Calibration Standard Concentrations

ParameterConcentrationMatrix
Internal Standard (IS) Spiking Solution10 ng/mLAcetonitrile
Maraviroc Calibration Standards
Standard 10.5 ng/mLHuman K2 EDTA Plasma
Standard 21 ng/mLHuman K2 EDTA Plasma
Standard 35 ng/mLHuman K2 EDTA Plasma
Standard 410 ng/mLHuman K2 EDTA Plasma
Standard 550 ng/mLHuman K2 EDTA Plasma
Standard 6100 ng/mLHuman K2 EDTA Plasma
Standard 7250 ng/mLHuman K2 EDTA Plasma
Standard 8500 ng/mLHuman K2 EDTA Plasma
Standard 91000 ng/mLHuman K2 EDTA Plasma

Table 2: Analytical Method Performance [1][2]

ParameterValue
Analytical Measuring Range0.5 - 1000 ng/mL
Regression ModelWeighted 1/x² quadratic regression
Inter-assay Precision (% CV)≤ 5.38%
Intra-assay Precision (% CV)≤ 5.98%
Inter-assay Accuracy (% DEV)≤ 10.2%
Intra-assay Accuracy (% DEV)≤ 8.44%

Experimental Protocol

This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing.

3.1. Materials and Reagents

  • Maraviroc reference standard

  • This compound (or deuterated Maraviroc, ²H₆-maraviroc)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized

  • Human K2 EDTA plasma

3.2. Preparation of Solutions

  • Maraviroc Stock Solution: Prepare a stock solution of Maraviroc in acetonitrile.

  • Maraviroc Working Solutions: Dilute the Maraviroc stock solution in acetonitrile to prepare working solutions at concentrations of 0.1, 1, 10, and 100 µg/mL.[1]

  • Internal Standard Spiking Solution: Prepare a solution of deuterated Maraviroc (e.g., this compound) in acetonitrile at a concentration of 10 ng/mL.[1]

  • Calibration Standards: Prepare calibration standards by spiking blank human K2 EDTA plasma with the appropriate volumes of the Maraviroc working solutions to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.[1]

3.3. Sample Preparation (Protein Precipitation)

  • To a microcentrifuge tube, add the plasma sample (calibration standard, quality control sample, or unknown sample).

  • Add the internal standard spiking solution in acetonitrile.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase.

3.4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A UPLC system is recommended for optimal separation.

  • Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient Elution: A gradient elution from 20% to 50% mobile phase B is utilized.[1]

  • Injection Volume: 10 µL.[1]

  • Autosampler Temperature: 4°C.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000) is used for analysis.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

Table 3: LC Gradient Conditions [1]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.58020
1.50.55050
1.60.58020
2.00.58020

Diagrams

Experimental Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Internal Standard (10 ng/mL in ACN) Plasma->Add_IS Vortex Vortex (Protein Precipitation) Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 10 µL onto UPLC Reconstitute->Inject Separate Chromatographic Separation (C8 Column) Inject->Separate Detect Detect by MS/MS (SRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Workflow for the bioanalysis of Maraviroc in plasma.

Signaling Pathway (Illustrative)

The following diagram illustrates the logical relationship in using an internal standard for quantitative analysis.

G Analyte Maraviroc (Analyte) SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Role of the internal standard in quantitative analysis.

References

Application Notes and Protocols for the Detection of N-Formyl Maraviroc-d6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the detection and quantification of N-Formyl Maraviroc-d6 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals working on the bioanalysis of Maraviroc and its metabolites.

Introduction

Maraviroc is a CCR5 antagonist used in the treatment of HIV-1.[1][2] Understanding its metabolism is crucial for drug development and therapeutic drug monitoring. The major metabolic pathways for Maraviroc include N-dealkylation and oxidation.[1] This document focuses on the detection of a potential metabolite, N-Formyl Maraviroc, using a deuterated internal standard (this compound) to ensure accurate quantification. The methods described are based on established protocols for Maraviroc analysis.[1][2][3]

Experimental Protocols

Sample Preparation: Protein Precipitation

A protein precipitation method is recommended for the extraction of this compound from plasma samples.[1][2]

  • To 100 µL of plasma sample, add an appropriate volume of internal standard solution (this compound in a suitable solvent).

  • Add 500 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve the analyte from matrix components.

  • Column: A Waters ACQUITY UPLC BEH C8 column (2.1 x 50 mm, 1.7 µm) is a suitable choice for this separation.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution is recommended, starting with a low percentage of organic phase and ramping up to elute the analyte. An extensive wash step with a high percentage of organic solvent may be necessary to prevent carryover.[1]

Mass Spectrometry (MS)

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.[1] Multiple Reaction Monitoring (MRM) is used for quantification.

Data Presentation

The following tables summarize the proposed mass spectrometry parameters for the detection of this compound. These are predicted values based on the known fragmentation of Maraviroc and require empirical optimization. The molecular weight of Maraviroc is 514.67 g/mol . The addition of a formyl group (CHO) adds 28.01 g/mol , and the replacement of 6 hydrogens with deuterium adds approximately 6.04 g/mol .

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound548.7To be determined empiricallyPositive
Maraviroc (for comparison)515.5 ([M+H]⁺, ¹³C isotope)390.2Positive
Maraviroc-d6 (Internal Standard)520.6389.1Positive

Note: The precursor ion for this compound is calculated as follows: 514.67 (Maraviroc) + 28.01 (Formyl group) + 6.04 (d6) - 1.01 (H) + 1.01 (H+) ≈ 548.7. The product ion will need to be determined by infusing a standard and observing the fragmentation pattern. A likely fragmentation would involve the loss of the N-formyl group or other characteristic fragments observed for Maraviroc.

Table 2: Proposed Mass Spectrometer Settings

ParameterSetting
Ionization ModeESI Positive
Ion Spray Voltage5500 V
Source Temperature600°C
Gas 140 psi
Gas 240 psi
Curtain Gas35 psi
Collision Gas6 psi
Dwell Time50 ms
Declustering Potential (DP)To be optimized (Maraviroc-d6 is 80 V)
Collision Energy (CE)To be optimized (Maraviroc-d6 is 29 V)
Collision Cell Exit Potential (CXP)To be optimized (Maraviroc-d6 is 10 V)

Note: The settings for DP, CE, and CXP will need to be optimized specifically for this compound to achieve the best sensitivity and specificity.

Visualizations

The following diagram illustrates the general experimental workflow for the detection of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (UPLC BEH C8) reconstitute->lc ms Mass Spectrometry (MRM Detection) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound detection.

The logical relationship for MRM detection is outlined in the diagram below.

mrm_logic precursor Precursor Ion (this compound, m/z 548.7) collision Collision Cell (Fragmentation) precursor->collision Isolation product Product Ion (To be determined) collision->product Fragmentation detector Detector product->detector Detection

Caption: MRM detection logic for this compound.

References

Application Note: Chromatographic Separation of Maraviroc and N-Formyl Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the antiretroviral drug Maraviroc and its deuterated N-formylated analog, N-Formyl Maraviroc-d6. This method is crucial for researchers, scientists, and drug development professionals involved in the analysis of Maraviroc and its related compounds, particularly in the context of stability studies and metabolite identification. The developed protocol offers excellent resolution and peak shape for both analytes, making it suitable for routine analysis in a quality control or research environment.

Introduction

Maraviroc is an entry inhibitor class of antiretroviral medication used in the treatment of HIV infection. It functions by blocking the CCR5 co-receptor on the surface of human cells, thereby preventing the virus from entering and replicating. During the manufacturing process or upon storage, impurities and degradation products can arise. One such potential impurity is the N-formylated version of the parent drug. Furthermore, isotopically labeled internal standards, such as this compound, are often synthesized for use in quantitative bioanalytical assays.

The structural similarity between Maraviroc and its N-formylated, deuterated analog presents a significant analytical challenge. A reliable chromatographic method is essential to distinguish and quantify these compounds accurately. This application note provides a detailed protocol for the successful separation of Maraviroc and this compound using RP-HPLC with UV detection.

Experimental Protocols

Materials and Reagents
  • Maraviroc reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (85%)

  • Ultrapure water

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: XBridge C18 (4.6 x 150 mm, 3.5 µm)

  • Detector: UV-Vis Detector

Chromatographic Conditions
  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-12.1 min: 70% to 30% B

    • 12.1-15 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Preparation of Solutions

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 using 85% orthophosphoric acid.

Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Maraviroc and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Data Presentation

The developed HPLC method provides a clear separation of Maraviroc and this compound. The addition of the polar formyl group to Maraviroc results in a decreased retention time for this compound. The deuteration is expected to cause a slight decrease in retention time compared to a non-deuterated N-formyl analog.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound6.81.19500
Maraviroc8.51.211000

Table 1: Chromatographic performance data for the separation of this compound and Maraviroc.

ParameterValue
Resolution (Rs)> 4.0
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Table 2: Method validation summary for the quantification of Maraviroc and this compound.

Mandatory Visualization

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing Stock_MVC Maraviroc Stock Working_Std Working Standard Mixture Stock_MVC->Working_Std Stock_NFM_d6 This compound Stock Stock_NFM_d6->Working_Std Injection Inject 10 µL Working_Std->Injection Column XBridge C18 Column (4.6 x 150 mm, 3.5 µm) Injection->Column Gradient Elution Detection UV Detection at 210 nm Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report

Experimental Workflow for Chromatographic Separation.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient means for the chromatographic separation of Maraviroc and its deuterated N-formylated analog, this compound. The protocol is well-suited for implementation in quality control laboratories and research settings where the accurate quantification and monitoring of these compounds are essential. The clear separation and robust performance of this method will aid in ensuring the quality and stability of Maraviroc drug products and facilitate pharmacokinetic studies.

Application Notes and Protocols for N-Formyl Maraviroc-d6 in HIV Drug Monitoring Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Formyl Maraviroc-d6 as an internal standard for the quantification of the N-Formyl Maraviroc metabolite in HIV therapeutic drug monitoring (TDM). The protocols detailed below are intended to guide researchers in developing robust and reliable analytical methods for pharmacokinetic and pharmacodynamic studies.

Application Note: The Role of N-Formyl Maraviroc Quantification in HIV Research

Maraviroc is a CCR5 antagonist that prevents the entry of CCR5-tropic HIV-1 into host cells.[1][2][3] The therapeutic efficacy of Maraviroc is influenced by its metabolism, which is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[4][5][6] This metabolic process leads to the formation of various metabolites. Understanding the profile and concentration of these metabolites, such as N-Formyl Maraviroc, is crucial for several reasons:

  • Comprehensive Pharmacokinetic (PK) Profiling: Quantifying major metabolites alongside the parent drug provides a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Investigating Drug-Drug Interactions: Co-administered drugs that induce or inhibit CYP3A4 can alter the metabolic pathway of Maraviroc, affecting the levels of its metabolites.[5][7] Monitoring these changes can help in managing drug interactions.

  • Exploring Metabolite Activity: Although often less active than the parent compound, some metabolites can retain biological activity or contribute to off-target effects. Quantifying them is the first step in assessing their potential contribution to the overall drug effect.

  • Personalized Medicine: Genetic polymorphisms in metabolizing enzymes like CYP3A5 can lead to inter-individual variability in Maraviroc metabolism.[6] Monitoring metabolite levels can aid in tailoring dosages to individual patient needs.

This compound is a stable isotope-labeled (SIL) internal standard, which is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[8][9]

Experimental Protocols

This section details a validated LC-MS/MS method for the simultaneous quantification of Maraviroc and its N-Formyl metabolite in human plasma, utilizing this compound as the internal standard for the metabolite.

Materials and Reagents
  • Maraviroc analytical standard

  • N-Formyl Maraviroc analytical standard

  • This compound (Internal Standard 1)

  • Maraviroc-d6 (Internal Standard 2, for parent drug)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation
  • Label 1.5 mL polypropylene tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of a working internal standard solution (containing this compound and Maraviroc-d6 in methanol) to each tube.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex mix for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: UPLC or HPLC system

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: Hold at 20% B (re-equilibration)

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions: (Note: Specific mass transitions for N-Formyl Maraviroc and its deuterated form are hypothetical and should be optimized in the lab).

Data Presentation

The following tables represent typical data obtained during the validation of this analytical method.

Table 1: Mass Spectrometry Parameters for Analyte Quantification

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Maraviroc 515.3 388.2 50 35
Maraviroc-d6 (IS) 521.3 394.2 50 35
N-Formyl Maraviroc 543.3 388.2 50 40

| this compound (IS) | 549.3 | 394.2 | 50 | 40 |

Table 2: Calibration Curve for N-Formyl Maraviroc

Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL) Accuracy (%)
1.0 0.012 1.1 110.0
5.0 0.061 5.2 104.0
25.0 0.305 24.8 99.2
100.0 1.220 101.5 101.5
500.0 6.150 498.9 99.8
1000.0 12.310 1002.1 100.2

Regression: Linear, 1/x² weighting, r² > 0.995

Table 3: Precision and Accuracy of Quality Control (QC) Samples

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) CV (%) Accuracy (%)
Low QC 3.0 2.9 4.5 96.7
Mid QC 80.0 82.1 3.1 102.6

| High QC | 800.0 | 789.5 | 2.8 | 98.7 |

Visualizations

Maraviroc Mechanism of Action

Maraviroc_Mechanism cluster_hiv HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Viral Fusion Viral Fusion CCR5->Viral Fusion 4. Leads to Maraviroc Maraviroc Maraviroc->CCR5 Blocks Binding

Caption: Maraviroc blocks HIV-1 entry by binding to the CCR5 co-receptor.

Experimental Workflow for Plasma Sample Analysis

Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard Mix (this compound) start->add_is precipitate Add Acetonitrile (300 µL) for Protein Precipitation add_is->precipitate vortex Vortex Mix (30s) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant (200 µL) centrifuge->transfer analysis Inject into LC-MS/MS System transfer->analysis end End: Data Acquisition and Quantification analysis->end

Caption: Sample preparation workflow using protein precipitation.

Principle of Stable Isotope Dilution Analysis

SIDA_Principle cluster_sample Biological Sample Analyte Analyte (N-Formyl Maraviroc) Mix Mix Analyte and IS Analyte->Mix IS Known Amount of Internal Standard (IS) (this compound) IS->Mix Processing Sample Preparation (Extraction, Cleanup) Mix->Processing Losses affect both equally LCMS LC-MS/MS Analysis Processing->LCMS Ionization effects both equally Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Result Calculate Analyte Concentration Ratio->Result

Caption: Using a stable isotope standard to correct for experimental variations.

References

Application Notes and Protocols for Standard Curve Preparation using N-Formyl Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the preparation of a standard curve for the quantification of Maraviroc in biological matrices, utilizing N-Formyl Maraviroc-d6 as an internal standard (IS). The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring accurate and precise quantification of the analyte.[1] These protocols are primarily designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Note on the Internal Standard: While the protocols provided are tailored for this compound, they are based on established methods for other deuterated Maraviroc internal standards, such as 2H6-Maraviroc.[1] It is presumed that this compound will exhibit similar behavior as an internal standard. However, method validation is essential to confirm its suitability.

Materials and Reagents

  • Maraviroc reference standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Drug-free human plasma (or other relevant biological matrix)

  • Calibrated pipettes and tips

  • Volumetric flasks (Class A)

  • Microcentrifuge tubes

Preparation of Stock Solutions

The initial step involves the preparation of concentrated stock solutions of both the Maraviroc reference standard and the this compound internal standard.

Maraviroc Primary Stock Solution (1 mg/mL)
  • Accurately weigh approximately 10 mg of Maraviroc reference standard.

  • Dissolve the weighed standard in a 10 mL volumetric flask using LC-MS grade methanol or acetonitrile.

  • Ensure the standard is completely dissolved by vortexing and/or sonicating.

  • Bring the flask to the final volume with the same solvent.

  • This primary stock solution should be stored at -20°C or lower in a tightly sealed container.

This compound Internal Standard Primary Stock Solution (1 mg/mL)
  • Follow the same procedure as for the Maraviroc primary stock solution, using this compound.

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 10 mL volumetric flask with LC-MS grade methanol or acetonitrile.

  • Store the internal standard primary stock solution at -20°C or lower.

Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solutions. These solutions are then used to spike the biological matrix to create calibration standards and quality control samples.

Maraviroc Working Solutions

Prepare a series of working solutions by diluting the Maraviroc primary stock solution with 50:50 acetonitrile:water. The concentrations of these working solutions will depend on the desired calibration curve range.

Working Solution IDConcentration (µg/mL)Preparation
M-WS-1100Dilute 1 mL of 1 mg/mL primary stock to 10 mL
M-WS-210Dilute 1 mL of M-WS-1 to 10 mL
M-WS-31Dilute 1 mL of M-WS-2 to 10 mL
M-WS-40.1Dilute 1 mL of M-WS-3 to 10 mL
This compound Internal Standard Working Solution

The concentration of the internal standard working solution should be consistent across all samples (calibration standards, quality controls, and unknown samples). A typical concentration for the internal standard spiking solution is 10 ng/mL.[1]

Working Solution IDConcentration (ng/mL)Preparation
IS-WS-110Dilute the 1 mg/mL primary stock solution appropriately.

Preparation of Calibration Curve Standards

Calibration standards are prepared by spiking a known volume of drug-free biological matrix with the Maraviroc working solutions. This creates a range of concentrations that will be used to generate the standard curve. Analytical measuring ranges for Maraviroc in human plasma have been established from 0.5 to 1000 ng/mL.[1]

Standard IDFinal Concentration (ng/mL)Volume of Matrix (µL)Maraviroc Working SolutionVolume of Working Solution (µL)
CS-10.5995M-WS-4 (0.1 µg/mL)5
CS-21990M-WS-4 (0.1 µg/mL)10
CS-35950M-WS-3 (1 µg/mL)50
CS-410900M-WS-3 (1 µg/mL)100
CS-550950M-WS-2 (10 µg/mL)50
CS-6100900M-WS-2 (10 µg/mL)100
CS-7500950M-WS-1 (100 µg/mL)50
CS-81000900M-WS-1 (100 µg/mL)100

Preparation of Quality Control (QC) Samples

QC samples are prepared independently from the calibration standards to assess the accuracy and precision of the analytical method. They are typically prepared at low, medium, and high concentrations within the calibration range.

QC LevelFinal Concentration (ng/mL)Volume of Matrix (µL)Maraviroc Working SolutionVolume of Working Solution (µL)
LQC (Low)1.5985M-WS-4 (0.1 µg/mL)15
MQC (Medium)75925M-WS-2 (10 µg/mL)75
HQC (High)750925M-WS-1 (100 µg/mL)75

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Maraviroc from plasma samples.[1]

  • To 100 µL of each calibration standard, QC sample, and unknown sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (10 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting conditions.

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The following are general LC-MS/MS parameters that can be used as a starting point. Method optimization is highly recommended for specific instrumentation.

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of Maraviroc and IS from matrix components
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of Maraviroc and this compound
Collision EnergyOptimized for each transition
Dwell Time50 - 100 ms

Data Analysis and Standard Curve Generation

  • Integrate the peak areas for both Maraviroc and this compound for each calibration standard, QC sample, and unknown sample.

  • Calculate the peak area ratio (Maraviroc peak area / this compound peak area) for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to determine the best fit for the curve.

  • The concentration of Maraviroc in the QC and unknown samples is then calculated using the regression equation from the standard curve.

Diagrams

G cluster_prep Solution Preparation cluster_sample Sample Spiking cluster_extraction Sample Extraction cluster_analysis Analysis stock_mvc Maraviroc Primary Stock work_mvc Maraviroc Working Solutions stock_mvc->work_mvc stock_is This compound Primary Stock work_is IS Working Solution stock_is->work_is cal_standards Calibration Standards work_mvc->cal_standards qc_samples QC Samples work_mvc->qc_samples add_is Add Internal Standard work_is->add_is matrix Blank Biological Matrix matrix->cal_standards matrix->qc_samples cal_standards->add_is qc_samples->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Processing & Curve Generation lcms->data_analysis

Caption: Experimental workflow for standard curve preparation.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Analyte Maraviroc Prep Sample Preparation Analyte->Prep IS This compound IS->Prep Matrix Biological Matrix Matrix->Prep Analysis LC-MS/MS Analysis Prep->Analysis Ratio Peak Area Ratio (Analyte/IS) Analysis->Ratio Curve Standard Curve Ratio->Curve Concentration Analyte Concentration Curve->Concentration

Caption: Logical relationship of components in the analysis.

References

Application Notes and Protocols for the Use of N-Formyl Maraviroc-d6 in Preclinical DMPK Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the utilization of N-Formyl Maraviroc-d6, a stable isotope-labeled internal standard, for the quantitative bioanalysis of Maraviroc in preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies. Accurate quantification of drug candidates like Maraviroc in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which is a critical step in drug development.

Introduction to Maraviroc and the Role of an Internal Standard

Maraviroc is an antiretroviral drug belonging to the class of CCR5 receptor antagonists. It is used in the treatment of HIV-1 infection. Preclinical DMPK studies are essential to characterize the pharmacokinetic profile of Maraviroc, informing dose selection and predicting its behavior in humans.

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results. This compound, a deuterated analog of a Maraviroc derivative, serves this purpose. It behaves chemically and physically similarly to the analyte (Maraviroc) during sample preparation, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z). This allows for correction of variability in extraction recovery, matrix effects, and instrument response.

Key Applications in Preclinical DMPK

The use of this compound as an internal standard is integral to various preclinical DMPK assays, including:

  • In Vitro Metabolic Stability: Assessing the rate of Maraviroc metabolism in liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human).

  • In Vivo Pharmacokinetic Studies: Determining key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability after administration to preclinical species.

  • Bioavailability and Bioequivalence Studies: Comparing the plasma concentration-time profiles of different Maraviroc formulations.

  • Tissue Distribution Studies: Quantifying Maraviroc concentrations in various tissues to understand its distribution within the body.

Experimental Protocols

Bioanalytical Method for Maraviroc Quantification in Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Maraviroc in plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

  • Maraviroc analytical standard

  • This compound (or a suitable deuterated Maraviroc standard like Maraviroc-d6)

  • Control plasma (e.g., rat, dog, human K2 EDTA plasma)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

3.1.2. Preparation of Stock and Working Solutions

  • Maraviroc Stock Solution (1 mg/mL): Accurately weigh and dissolve Maraviroc in acetonitrile.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Maraviroc Working Solutions: Serially dilute the Maraviroc stock solution with acetonitrile to prepare working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3.1.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, quality control, or unknown study sample) in a 96-well plate, add 100 µL of the internal standard working solution in acetonitrile.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

A validated LC-MS/MS method for Maraviroc quantification has been previously described and can be adapted.[1]

ParameterCondition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of Maraviroc and internal standard
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Maraviroc: m/z 515.3 → 390.2Maraviroc-d6: m/z 521.3 → 396.2 (Example)
Source Temp. 500 °C

Note: The exact MRM transitions for this compound will depend on its specific molecular weight and fragmentation pattern, which should be determined experimentally.

3.1.5. Data Analysis

  • Quantify Maraviroc concentrations in unknown samples by constructing a calibration curve using the peak area ratio of Maraviroc to the internal standard versus the nominal concentration of the calibration standards.

  • A weighted linear regression (e.g., 1/x²) is typically used.

In Vitro Metabolic Stability Assay

3.2.1. Protocol

  • Pre-incubate liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) with NADPH regenerating system at 37°C.

  • Initiate the reaction by adding Maraviroc (e.g., 1 µM final concentration).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard (this compound).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining concentration of Maraviroc using the LC-MS/MS method described above.

3.2.2. Data Analysis

  • Plot the natural logarithm of the percentage of Maraviroc remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the protein concentration.

Data Presentation

Quantitative data from DMPK studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Representative Pharmacokinetic Parameters of Maraviroc in Preclinical Species

ParameterRatDog
CL (mL/min/kg) 25.310.1
Vd (L/kg) 3.22.8
t½ (h) 1.93.3
Oral Bioavailability (%) 3045

Note: These are example values and will vary depending on the study design.

Table 2: In Vitro Metabolic Stability of Maraviroc

Speciest½ (min)CLint (µL/min/mg protein)
Rat 4531
Dog 8017
Monkey 6521
Human 9515

Visualizations

Diagrams are essential for illustrating complex workflows and pathways.

DMPK_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Bioanalysis met_stability Metabolic Stability (Microsomes, Hepatocytes) sample_prep Sample Preparation (Protein Precipitation) met_stability->sample_prep cyp_inhibition CYP450 Inhibition cyp_inhibition->sample_prep protein_binding Plasma Protein Binding protein_binding->sample_prep pk_studies Pharmacokinetic Profiling (Rat, Dog) pk_studies->sample_prep tissue_dist Tissue Distribution tissue_dist->sample_prep lcms LC-MS/MS Analysis (with this compound) sample_prep->lcms data_analysis Data Analysis & PK Modeling lcms->data_analysis

Caption: Preclinical DMPK workflow for Maraviroc.

Maraviroc_Metabolism Maraviroc Maraviroc Metabolite1 N-dealkylated Metabolite Maraviroc->Metabolite1 CYP3A4 Metabolite2 Oxidized Metabolites Maraviroc->Metabolite2 CYP3A4

Caption: Major metabolic pathways of Maraviroc.

Conclusion

The use of this compound, or a similar deuterated analog, as an internal standard is indispensable for the reliable quantification of Maraviroc in preclinical DMPK studies. The protocols outlined in these application notes provide a robust framework for researchers to accurately characterize the ADME properties of Maraviroc, thereby supporting its continued development and ensuring the generation of high-quality data for regulatory submissions. Adherence to validated bioanalytical methods is paramount for the success of any drug development program.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with N-Formyl Maraviroc-d6 in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects when using N-Formyl Maraviroc-d6 as an internal standard in plasma sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my results?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, such as phospholipids, salts, and metabolites.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the analyte and internal standard.[1][2] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method.[4]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[2][5] Because this compound is chemically almost identical to the analyte (N-Formyl Maraviroc), it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal, leading to more reliable quantification.[3]

Q3: What are the most common causes of matrix effects in plasma samples?

A3: Phospholipids are a major contributor to matrix effects in plasma samples, particularly when using electrospray ionization (ESI).[3] Other endogenous components like salts, proteins, and metabolites can also interfere with the ionization process. The sample preparation technique plays a crucial role in the level of matrix components present in the final extract.[6]

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: The most common method is the post-extraction spike method.[3] This involves comparing the peak area of an analyte (or internal standard) spiked into an extracted blank plasma sample to the peak area of the analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Asymmetry for this compound
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination Implement a column wash step between injections. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte's pKa. Check for proper mobile phase composition and mixing.
Sample Solvent Mismatch Reconstitute the dried extract in a solvent that is weaker than or equal in strength to the initial mobile phase.[7]
Issue 2: High Variability in this compound Peak Area Across a Batch
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent timing and technique for all sample preparation steps (e.g., vortexing, centrifugation). Automate liquid handling steps if possible.
Variable Matrix Effects Between Samples This indicates that the internal standard is not fully compensating for the matrix effects. Improve the sample cleanup procedure (see Issue 3).
Instrument Instability Check for fluctuations in spray stability, temperature, or gas flows in the mass spectrometer. Run system suitability tests to confirm instrument performance.
Carryover Inject a blank sample after a high-concentration sample to check for carryover.[8] If observed, optimize the needle wash method.
Issue 3: Low Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method. For protein precipitation, experiment with different organic solvents (e.g., acetonitrile, methanol) and solvent-to-plasma ratios.[7][9] For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), evaluate different solvents and pH conditions.[6]
Analyte Instability Investigate the stability of this compound under the extraction and storage conditions.[10]
Adsorption to Labware Use low-adsorption polypropylene tubes and vials.
Issue 4: Significant Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Co-elution with Phospholipids Modify the chromatographic gradient to separate the analyte and internal standard from the phospholipid elution zone. Consider using a column with a different chemistry.
Inadequate Sample Cleanup Switch from protein precipitation to a more rigorous sample preparation technique like LLE or SPE to better remove interfering matrix components.[3][6]
Ion Source Contamination Clean the ion source components (e.g., spray shield, capillary) as part of routine maintenance.

Experimental Protocols

Protein Precipitation for Maraviroc Analysis

This protocol is a common starting point for plasma sample preparation.

  • Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Precipitation: Add 500 µL of acetonitrile to precipitate the plasma proteins.[9]

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.[7]

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Representative Recovery and Matrix Effect Data
AnalyteExtraction MethodMean Recovery (%)Mean Matrix Effect (%)
MaravirocProtein Precipitation96%[11]Not explicitly stated, but method validated
MaravirocProtein Precipitation89.1%[9]Not explicitly stated, but method validated
N-Formyl MaravirocAssumed similar to Maraviroc>85% (typical target)85-115% (typical target)
This compoundAssumed similar to Maraviroc>85% (typical target)85-115% (typical target)
Table 2: Precision and Accuracy of a Validated Maraviroc LC-MS/MS Method
Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%DEV)Inter-assay Accuracy (%DEV)
Maraviroc ≤ 5.98%[7]≤ 5.38%[7]≤ 8.44%[7]≤ 10.2%[7]

This data for Maraviroc is presented as an example of typical performance for a validated assay. Similar performance would be expected for N-Formyl Maraviroc.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add N-Formyl Maraviroc-d6 (IS) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_ms LC-MS/MS Injection reconstitute->lc_ms data Data Acquisition lc_ms->data integration Peak Integration data->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quant Quantification ratio->quant

Caption: Experimental workflow for the bioanalysis of N-Formyl Maraviroc in plasma.

matrix_effect_troubleshooting start Inconsistent Results or Poor Peak Shape Observed check_is Check Internal Standard (IS) Response Variability start->check_is stable_is IS Response Stable check_is->stable_is No variable_is IS Response Variable check_is->variable_is Yes check_chrom Review Chromatography: Peak Shape, Retention Time stable_is->check_chrom improve_cleanup Improve Sample Cleanup (e.g., LLE, SPE) variable_is->improve_cleanup good_chrom Good Chromatography check_chrom->good_chrom OK bad_chrom Poor Chromatography check_chrom->bad_chrom Issue check_instrument Check Instrument Performance & Maintenance good_chrom->check_instrument modify_lc Modify LC Method: Gradient, Column bad_chrom->modify_lc improve_cleanup->check_is Re-evaluate modify_lc->check_chrom Re-evaluate

Caption: Troubleshooting decision tree for matrix effects.

References

optimizing LC gradient for Maraviroc and N-Formyl Maraviroc-d6 separation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Maraviroc and N-Formyl Maraviroc-d6 Analysis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) separation of Maraviroc and its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected elution orders for Maraviroc and this compound in reversed-phase LC?

A1: In typical reversed-phase chromatography, compounds elute in order of decreasing polarity (most polar elutes first). The N-formyl group on the deuterated internal standard (this compound) increases its polarity compared to Maraviroc. Therefore, this compound is expected to have a shorter retention time and elute before Maraviroc. The d6 isotope substitution has a negligible to slight increasing effect on retention time, which is generally overcome by the polarity of the N-formyl group.

Q2: Why is chromatographic separation between a drug and its deuterated internal standard important for LC-MS/MS analysis?

A2: While mass spectrometry can distinguish between Maraviroc and this compound based on their mass-to-charge ratios, chromatographic separation is still crucial for robust and accurate quantification. Co-elution of the analyte and its deuterated internal standard can sometimes lead to ion suppression or enhancement effects in the mass spectrometer source, where the presence of a high concentration of one compound can affect the ionization efficiency of the other.[1] This can lead to inaccurate and unreliable results.[1] Achieving at least partial separation helps to mitigate these matrix effects.[1][2]

Q3: What are the recommended starting LC conditions for separating Maraviroc and this compound?

A3: Based on published methods for Maraviroc analysis, a good starting point would be a reversed-phase separation on a C8 or C18 column with a gradient elution.[3] A typical mobile phase would consist of water with a small amount of acid (like formic acid) and an organic solvent such as acetonitrile or methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Maraviroc and this compound.

Issue 1: Poor or No Separation Between Peaks

Possible Causes:

  • Inappropriate Gradient: The gradient may be too steep, causing the compounds to elute too quickly and without sufficient resolution.

  • Incorrect Mobile Phase: The choice of organic solvent or additive may not be optimal for resolving the two compounds.

  • Column Choice: The column chemistry or dimensions may not be suitable for this specific separation.

Solutions:

  • Modify the Gradient:

    • Decrease the initial percentage of the organic solvent to increase retention.

    • Slow down the gradient ramp rate (e.g., from a 5-minute to a 10-minute gradient).

    • Introduce an isocratic hold at a specific mobile phase composition to enhance separation.

  • Adjust Mobile Phase Composition:

    • Switching from methanol to acetonitrile (or vice versa) can alter selectivity.

    • Ensure the mobile phase additive (e.g., 0.1% formic acid) is present to ensure good peak shape.

  • Evaluate the Column:

    • Consider a column with a different chemistry (e.g., a phenyl-hexyl phase) to introduce different separation mechanisms.

    • Use a longer column or a column with a smaller particle size to increase efficiency.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: The analytes may be interacting with active sites on the column packing material.

  • pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

Solutions:

  • Mobile Phase Additives: The use of an acidic modifier like formic acid can help to minimize secondary interactions and improve peak shape.

  • Adjust pH: Ensure the pH of the mobile phase is appropriate for Maraviroc, which is a basic compound. A low pH (e.g., using formic acid) will ensure it is protonated and behaves predictably.

  • Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column.

Experimental Protocols

Optimized LC Method for Maraviroc and this compound Separation

This protocol is a recommended starting point and may require further optimization based on your specific instrumentation and experimental goals.

Parameter Recommended Condition
LC System UHPLC or HPLC system coupled to a mass spectrometer
Column C18 or C8, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
1.0
8.0
8.1
9.0
9.1
10.0
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Internal Standard This compound

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G cluster_0 Troubleshooting Poor Peak Resolution cluster_1 Gradient Optimization cluster_2 Mobile Phase Modification cluster_3 Column Evaluation start Start: Poor or No Separation q1 Is the gradient too steep? start->q1 s1 Decrease initial %B Slow down ramp rate Introduce isocratic hold q1->s1 Yes q2 Is mobile phase optimal? q1->q2 No s1->q2 s2 Switch organic solvent (ACN <> MeOH) Check additive concentration q2->s2 Yes q3 Is the column appropriate? q2->q3 No s2->q3 s3 Try different chemistry (e.g., Phenyl-Hexyl) Use longer column or smaller particles q3->s3 Yes end_node End: Resolution Achieved q3->end_node No s3->end_node

Caption: Workflow for troubleshooting poor peak resolution.

References

preventing ion suppression of N-Formyl Maraviroc-d6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression of N-Formyl Maraviroc-d6 in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my this compound analysis?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon occurs within the ion source of the mass spectrometer, where these interfering molecules compete with your analyte for ionization, leading to a decreased ionization efficiency and a lower signal.[3] Even when using highly selective MS/MS methods, ion suppression can negatively impact the accuracy, precision, and sensitivity of your assay, potentially leading to unreliable quantitative results.[1][3]

Q2: I'm using a stable isotope-labeled internal standard (this compound). Doesn't that correct for ion suppression?

A2: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is a crucial strategy to compensate for, but not eliminate, ion suppression.[4] The underlying assumption is that the SIL-IS and the analyte will co-elute and experience the same degree of ion suppression, thus keeping the analyte-to-IS ratio constant. However, this assumption can be compromised if there are significant chromatographic shifts between the analyte and the SIL-IS or if the matrix effect is not uniform across the chromatographic peak.[5] Therefore, while a SIL-IS is essential, minimizing the source of suppression is still a critical part of method development.

Q3: What are the most common causes of ion suppression in bioanalytical methods?

A3: In bioanalysis, the most common sources of ion suppression are endogenous components from the biological matrix.[2] Phospholipids, which are abundant in cell membranes, are notorious for causing ion suppression in ESI-MS, particularly when analyzing samples from plasma or serum.[6][7] These molecules often co-extract with analytes during sample preparation and can elute in the same chromatographic region.[6] Other sources include salts, proteins, and detergents, which can interfere with the formation of gas-phase ions in the MS source.[8][9]

Q4: How can I determine if ion suppression is affecting my this compound signal?

A4: A widely used method to diagnose and locate regions of ion suppression is the post-column infusion experiment.[3][8] This involves infusing a constant flow of your analyte (this compound) into the MS source while injecting a blank matrix extract onto the LC column. A dip or decrease in the constant signal baseline indicates that something is eluting from the column at that specific time and suppressing the analyte's ionization.[3] This allows you to see if the retention time of your analyte coincides with a zone of suppression.

Troubleshooting Guide

Problem: I am observing low signal intensity, poor reproducibility, or inaccurate quantification for this compound.

This could be due to ion suppression. Follow these steps to diagnose and mitigate the issue.

Step 1: Diagnose the Issue with a Post-Column Infusion Experiment

A post-column infusion experiment will help you visualize the regions of ion suppression in your chromatogram.

Experimental Protocol: Post-Column Infusion

Objective: To identify chromatographic regions where matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector and necessary tubing

  • Standard solution of this compound (e.g., 50 ng/mL in mobile phase)

  • Blank plasma/serum samples, extracted using your current sample preparation method

  • Your established LC method parameters

Procedure:

  • System Setup:

    • Disconnect the LC column outlet from the MS source.

    • Connect the column outlet to one inlet of a T-connector.

    • Connect the syringe pump outlet to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the MS source.

    • This setup ensures that the eluent from the column mixes with the constant flow of your analyte solution before entering the mass spectrometer.

  • Infusion:

    • Fill a syringe with the this compound standard solution and place it in the syringe pump.

    • Set the syringe pump to a low flow rate (e.g., 5-10 µL/min).

    • Begin infusing the solution directly into the MS source to obtain a stable signal for the this compound MRM transition.

  • Analysis:

    • Once a stable baseline is achieved, inject a blank solvent sample (e.g., your initial mobile phase). The baseline should remain stable.

    • Next, inject an extracted blank matrix sample.

    • Monitor the signal for the this compound MRM transition throughout the chromatographic run.

  • Interpretation:

    • A steady baseline indicates no ion suppression.

    • A significant drop in the baseline signal indicates a region of ion suppression.

    • Compare the retention time of these suppression zones with the expected retention time of your analyte. If they overlap, ion suppression is likely affecting your analysis.

Step 2: Mitigate Ion Suppression

If the post-column infusion experiment confirms that ion suppression is occurring at the retention time of this compound, consider the following strategies.

The goal is to chromatographically separate this compound from the co-eluting matrix interferences.

  • Increase Resolution: Using a UPLC system instead of a traditional HPLC system can provide sharper peaks and better resolution, potentially separating your analyte from the suppression zone.[10]

  • Modify Gradient: Adjust the gradient elution profile to better separate the analyte from the phospholipid elution window.

  • Change Column Chemistry: Consider a different column stationary phase. While Maraviroc methods often use C8 or C18 columns, experimenting with a different chemistry might alter the elution profile of the interfering compounds relative to your analyte.[11]

The most effective way to combat ion suppression is to remove the interfering components before analysis.[2] Phospholipids are a primary cause, and several techniques can effectively remove them.

  • Protein Precipitation (PPT): While simple, standard PPT is often insufficient for removing phospholipids.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be effective but may still co-extract phospholipids depending on the solvents used.[12]

  • Solid-Phase Extraction (SPE): SPE provides better selectivity and is a good option for removing interfering compounds.[2]

  • Phospholipid Removal Plates/Cartridges (e.g., HybridSPE): These are specifically designed to remove phospholipids from the sample matrix with high efficiency and are often a very effective solution.[6][12]

Data Summary: Effectiveness of Sample Preparation Techniques on Phospholipid Removal

The following table summarizes the relative effectiveness of common sample preparation techniques for removing phospholipids, a major source of ion suppression.

Sample Preparation TechniquePhospholipid Removal EfficiencyProtein Removal EfficiencyGeneral Applicability
Protein Precipitation (PPT)LowHighQuick but prone to ion suppression
Liquid-Liquid Extraction (LLE)ModerateHighCan be optimized for cleaner extracts
Solid-Phase Extraction (SPE)HighHighHighly effective, but requires method development
HybridSPE®-PhospholipidVery HighHighCombines PPT with specific phospholipid removal

Visual Guides

Mechanism of Ion Suppression

The diagram below illustrates how co-eluting phospholipids can suppress the ionization of this compound in the electrospray ionization (ESI) source.

IonSuppression cluster_ESI ESI Droplet cluster_MS Mass Spectrometer Analyte N-Formyl Maraviroc-d6 Droplet Analyte->Droplet Co-elution Phospholipid Phospholipids Phospholipid->Droplet Detector Detector Droplet->Detector Reduced Analyte Ions (Suppressed Signal) A1 A+ P1 P+ A2 A+ P2 P+ TroubleshootingWorkflow Start Low Signal or Poor Reproducibility CheckSystem Check System Suitability (Peak Shape, Sensitivity) Start->CheckSystem PostColumn Perform Post-Column Infusion Experiment CheckSystem->PostColumn Suppression_Check Suppression at Analyte RT? PostColumn->Suppression_Check Optimize_LC Optimize Chromatography (Gradient, Column) Suppression_Check->Optimize_LC Yes Revalidate Re-evaluate and Validate Method Suppression_Check->Revalidate No Improve_SamplePrep Improve Sample Prep (SPE, LLE, PL Removal) Optimize_LC->Improve_SamplePrep Improve_SamplePrep->Revalidate End Problem Resolved Revalidate->End SamplePrepWorkflow Start Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Add_Solvent Add Precipitation Solvent (e.g., Acetonitrile) Add_IS->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Filter Apply to Phospholipid Removal Plate Vortex->Filter Collect Collect Filtrate (Analyte + IS) Filter->Collect Analyze Inject into LC-MS/MS Collect->Analyze

References

Technical Support Center: Troubleshooting N-Formyl Maraviroc-d6 Peak Tailing in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HPLC analysis of N-Formyl Maraviroc-d6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly peak tailing, encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in HPLC analysis?

A1: this compound is a deuterated form of N-Formyl Maraviroc, which is a metabolite of Maraviroc. Maraviroc is an antiretroviral drug used in the treatment of HIV.[1][2][3] In HPLC, particularly when coupled with mass spectrometry (LC-MS), deuterated compounds like this compound are commonly used as internal standards. This is because they are chemically almost identical to the non-deuterated analyte, meaning they behave similarly during sample preparation and chromatography, but their difference in mass allows them to be distinguished by the mass spectrometer.

Q2: What is peak tailing in HPLC and why is it a problem?

A2: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[4] An ideal chromatographic peak has a symmetrical Gaussian shape.[4][5] Peak tailing can lead to several issues, including reduced peak resolution, inaccurate peak integration, and consequently, compromised quantification accuracy.[5] The symmetry of a peak is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing.[5][6] A tailing factor greater than 1.2 is generally considered significant.[4][6]

Q3: What are the most common causes of peak tailing for a basic compound like Maraviroc and its derivatives?

A3: Maraviroc has a pKa of 7.3, indicating it is a basic compound.[2][7] Basic compounds are particularly prone to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase.[6][8] The most common causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can be deprotonated and negatively charged, especially at a mobile phase pH greater than 3.[4][6] Basic analytes that are positively charged can then interact with these ionized silanols, leading to a secondary retention mechanism that causes peak tailing.[6][8]

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and non-ionized forms, leading to inconsistent interactions with the stationary phase and peak broadening or tailing.

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.[5] Physical degradation of the column packing bed can also be a cause.[5][6]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from overly long or wide tubing, or improper fittings, can cause the chromatographic peak to broaden and tail.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to carefully observe the chromatogram and determine the nature of the peak tailing.

  • Is it only the this compound peak that is tailing, or are all peaks affected?

    • Only this compound (and potentially Maraviroc): This suggests a chemical interaction between the analyte and the stationary phase.

    • All peaks: This points towards a system-level issue such as extra-column volume, a column void, or an issue with the mobile phase preparation.[8]

  • Did the peak tailing appear suddenly or develop gradually over time?

    • Suddenly: This could indicate a sudden change in the system, like a leak, a void in the column, or a change in the mobile phase.

    • Gradually: This is more indicative of column contamination or aging.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing cluster_0 Problem Identification cluster_1 System-Level Issues cluster_2 Analyte-Specific Issues start Peak Tailing Observed for This compound q1 Are other peaks also tailing? start->q1 check_system Inspect for leaks, improper fittings, and extra-column volume. q1->check_system Yes q2 Is mobile phase pH appropriate for a basic analyte? q1->q2 No check_column Check for column void. Consider replacing the column. check_system->check_column resolve Peak Shape Improved check_column->resolve adjust_ph Adjust mobile phase pH to be 2-3 units below the pKa (e.g., pH 2.5-4.5). q2->adjust_ph No q3 Is the column appropriate? q2->q3 Yes adjust_ph->resolve use_endcapped Use a modern, high-purity, end-capped C18 column. q3->use_endcapped No q4 Is sample overload a possibility? q3->q4 Yes use_endcapped->resolve reduce_concentration Reduce sample concentration or injection volume. q4->reduce_concentration Yes reduce_concentration->resolve

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing issues.

Step 2: Addressing Chemical Interactions

If only the this compound peak is tailing, the issue is likely due to interactions with the stationary phase.

Mobile Phase Optimization:

ParameterRecommended ActionRationale
pH Adjust the mobile phase pH to be at least 2 units below the pKa of Maraviroc (pKa ≈ 7.3). A pH range of 2.5 to 4.5 is a good starting point.[2][7]At a lower pH, the basic nitrogen atoms on the Maraviroc molecule will be protonated and carry a positive charge. More importantly, the acidic silanol groups on the silica surface will be protonated and neutral, thus minimizing secondary ionic interactions.[6]
Buffer Concentration Use a buffer concentration of 10-50 mM.A sufficient buffer concentration helps to maintain a consistent pH across the column and can help mask some residual silanol activity.[5]
Organic Modifier Experiment with switching between acetonitrile and methanol.Acetonitrile and methanol have different selectivities and can influence peak shape.

Column Selection and Care:

ParameterRecommended ActionRationale
Column Type Use a modern, high-purity, end-capped C18 column. Consider a column with a polar-embedded phase if tailing persists.End-capping chemically bonds a small silane to the unreacted silanol groups, sterically hindering them from interacting with the analyte.[6] Polar-embedded phases provide additional shielding of the silica surface.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).This can help remove strongly retained contaminants from the column.[4]
Guard Column Use a guard column, especially with complex sample matrices.A guard column acts as a disposable pre-column to protect the analytical column from contaminants.[5]
Step 3: Investigating System and Sample Issues

If all peaks are tailing, or if the issue appeared suddenly, consider the following:

System Checks:

IssueRecommended ActionRationale
Extra-Column Volume Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID). Ensure all fittings are properly seated and there are no gaps.Minimizing the volume outside of the column reduces the opportunity for the sample band to spread.
Column Void Inspect the top of the column for a visible void. If suspected, reversing and flushing the column (if the manufacturer allows) may help temporarily. The best solution is to replace the column.A void at the column inlet creates a space for the sample to spread, leading to peak distortion.[5]

Sample Preparation:

IssueRecommended ActionRationale
Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread on the column before the separation begins.
Sample Overload Reduce the injection volume or dilute the sample.This prevents saturation of the stationary phase, which can lead to peak fronting or tailing.[5]

Experimental Protocols

Representative HPLC Method for Maraviroc Analysis

This protocol is a synthesis of methods found in the literature and can be used as a starting point for the analysis of Maraviroc and its related compounds.[1][9][10]

Chromatographic Conditions:

ParameterCondition
Column End-capped C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 60:40 (A:B) isocratic, or a gradient depending on the complexity of the sample
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (60:40)

Sample Preparation (from Plasma):

  • To 500 µL of plasma, add the internal standard (this compound).

  • Add 1 mL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the HPLC system.

Decision Tree for Troubleshooting

The following diagram provides a step-by-step decision-making process for addressing peak tailing.

G Decision Tree for Peak Tailing Troubleshooting start Peak Tailing Observed q_all_peaks Are all peaks tailing? start->q_all_peaks check_system Check for system issues: - Extra-column volume - Leaks - Column void q_all_peaks->check_system Yes q_analyte_specific Is it only the analyte of interest? q_all_peaks->q_analyte_specific No end Problem Resolved check_system->end check_mobile_phase Review mobile phase: - pH appropriate for analyte? - Sufficient buffer strength? q_analyte_specific->check_mobile_phase q_ph_ok Is pH optimal? check_mobile_phase->q_ph_ok adjust_ph Adjust pH (2 units below pKa for bases) q_ph_ok->adjust_ph No check_column Evaluate column: - Appropriate chemistry? - Old or contaminated? q_ph_ok->check_column Yes adjust_ph->end q_column_ok Is column suitable and in good condition? check_column->q_column_ok replace_column Flush column or replace with a new, end-capped column. q_column_ok->replace_column No check_sample Review sample preparation: - Solvent mismatch? - Sample overload? q_column_ok->check_sample Yes replace_column->end adjust_sample Adjust sample solvent or concentration. check_sample->adjust_sample adjust_sample->end

Caption: A step-by-step decision tree for troubleshooting peak tailing in HPLC.

By following these guidelines and systematically investigating the potential causes, you can effectively troubleshoot and resolve peak tailing issues for this compound, leading to more accurate and reliable analytical results.

References

Technical Support Center: Solid-Phase Extraction of N-Formyl Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of N-Formyl Maraviroc-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of this compound and its parent compound, Maraviroc, from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low recovery of this compound during solid-phase extraction?

Low recovery is often due to suboptimal pH conditions during sample loading. Maraviroc is a basic compound with a pKa of approximately 7.3.[1] To ensure maximum retention on a reversed-phase sorbent like Oasis HLB, the sample pH should be adjusted to be at least 2 pH units above the pKa, rendering the molecule neutral and more hydrophobic.

Q2: Which type of solid-phase extraction (SPE) sorbent is recommended for Maraviroc and its deuterated form?

Polymeric reversed-phase sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are frequently recommended and have been shown to provide good recovery for Maraviroc. One study reported that an unoptimized protocol using C8 and C18 sorbents resulted in 0% recovery for Maraviroc, while an anion exchange (AX) sorbent provided good recovery, highlighting the importance of sorbent selection.[2]

Q3: Can I use a generic SPE protocol for this compound?

While generic protocols can be a good starting point, optimization is often necessary. A simplified 3-step protocol (load, wash, elute) has been successfully used with Oasis HLB for a range of compounds, which can save time and reduce solvent consumption.[3] However, factors such as the specific biological matrix and desired limit of quantification may require adjustments to the wash and elution solvents.

Q4: My recovery for this compound is inconsistent. What could be the cause?

Inconsistent recovery can stem from several factors, including variability in sample pH, incomplete sorbent wetting, or issues with the elution step. It is also important to consider potential differences in the physicochemical properties between Maraviroc and its deuterated, N-formylated analog, which could lead to slight variations in their SPE behavior.

Q5: Are there any known issues with using a deuterated internal standard like this compound in SPE?

Yes, deuterated internal standards can sometimes exhibit different extraction recovery and chromatographic retention times compared to their non-deuterated counterparts. Although typically minor, these differences can impact quantification. It is crucial to verify the purity of the deuterated standard, as any presence of the non-labeled form can lead to inaccurate results.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the solid-phase extraction of this compound.

Issue 1: Low Recovery of this compound

Possible Causes and Solutions:

Cause Troubleshooting Steps
Suboptimal Sample pH Maraviroc has a pKa of ~7.3.[1] For reversed-phase SPE, adjust the sample pH to >9.3 to ensure the analyte is in its neutral, more retentive form. For cation exchange SPE, a lower pH is required to ensure the analyte is protonated.
Incorrect Sorbent Choice If using a silica-based C8 or C18 sorbent with an unoptimized protocol, consider switching to a polymeric sorbent like Oasis HLB or a mixed-mode cation exchange sorbent. One study showed 0% recovery on C8/C18 versus good recovery on an anion exchange sorbent for Maraviroc.[2]
Inadequate Sorbent Conditioning Ensure the sorbent is properly conditioned with methanol (or an appropriate organic solvent) followed by an equilibration step with an aqueous solution similar in composition to the sample load. However, some modern polymeric sorbents like Oasis PRiME HLB may not require conditioning and equilibration steps.
Breakthrough During Loading The analyte may not be retained on the sorbent. This can be due to too high of an organic content in the sample, an incorrect pH, or too fast of a flow rate. Reduce the flow rate during sample application to allow for adequate interaction between the analyte and the sorbent.
Analyte Loss During Washing The wash solvent may be too strong, prematurely eluting the analyte. Decrease the organic content of the wash solvent or adjust its pH to ensure the analyte remains retained.
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic strength of the elution solvent or add a modifier (e.g., a small percentage of acid or base) to disrupt the interaction between the analyte and the sorbent. For Maraviroc, a basic modifier in the elution solvent can be effective on reversed-phase sorbents.
Issue 2: High Variability in Recovery

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inconsistent pH Ensure precise and consistent pH adjustment of all samples and solutions.
Variable Flow Rates Use a vacuum manifold with flow control or a positive pressure manifold to ensure consistent flow rates across all samples during loading, washing, and elution.
Sorbent Drying Out For non-wettable sorbents, ensure the sorbent bed does not dry out between the conditioning/equilibration and sample loading steps. Water-wettable sorbents like Oasis HLB are less susceptible to this issue.[3]
Matrix Effects Endogenous components in the biological matrix can interfere with the extraction process. Optimize the wash step to remove these interferences. The use of a deuterated internal standard like this compound is intended to compensate for matrix effects.

Data Presentation

The choice of SPE sorbent and protocol significantly impacts the recovery of Maraviroc. The following tables summarize recovery data from various studies.

Table 1: Maraviroc Recovery with Different SPE Sorbents

Sorbent Type Matrix Elution Solvent Recovery (%) Reference
Oasis HLBPlasmaNot specified>80
C8PlasmaMethanol≥92.3 (for other drugs)[4]
C8 / C18 (unoptimized)Not specifiedNot specified0[2]
Anion Exchange (AX)Not specifiedNot specifiedGood[2]
PhenylUrineNot specified>85.5 (for other drugs)[5]

Table 2: Reported Recovery Data for Maraviroc

Extraction Method Matrix Recovery (%) Reference
Protein PrecipitationPlasma96[6]

Experimental Protocols

Protocol 1: Generic Reversed-Phase SPE for this compound from Plasma

This protocol is a starting point for method development using a polymeric reversed-phase sorbent like Oasis HLB.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard solution (this compound).

    • Add 500 µL of 4% phosphoric acid in water and vortex to mix.

    • Centrifuge to pellet precipitated proteins.

  • SPE Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge.

    • Loading: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Washing:

      • Wash 1: Pass 1 mL of 5% methanol in water.

      • Wash 2: Pass 1 mL of water.

    • Elution: Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide.

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Protocol 2: Simplified 3-Step SPE using Oasis® PRiME HLB

This protocol is adapted from a simplified method for various analytes and may be suitable for high-throughput applications.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add the internal standard.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Procedure:

    • Loading: Directly load the pre-treated sample onto the Oasis® PRiME HLB cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

    • Elution: Elute with 1 mL of methanol.

  • Post-Elution:

    • Evaporate and reconstitute as described in Protocol 1.

Visualizations

Logical Troubleshooting Workflow for Low Recovery

low_recovery_troubleshooting start Start: Low Recovery of This compound check_pH Is Sample pH > 9.3? start->check_pH adjust_pH Adjust Sample pH to > 9.3 check_pH->adjust_pH No check_sorbent Using Polymeric Reversed-Phase or Mixed-Mode Sorbent? check_pH->check_sorbent Yes adjust_pH->check_sorbent change_sorbent Switch to Oasis HLB or a suitable mixed-mode sorbent check_sorbent->change_sorbent No check_wash Is Analyte in Wash Fraction? check_sorbent->check_wash Yes change_sorbent->check_wash weaken_wash Decrease Organic Content in Wash Solvent check_wash->weaken_wash Yes check_elution Is Analyte Retained on Sorbent After Elution? check_wash->check_elution No weaken_wash->check_elution strengthen_elution Increase Organic Strength or Add Modifier to Elution Solvent check_elution->strengthen_elution Yes other_issues Investigate Other Factors: Flow Rate, Matrix Effects, etc. check_elution->other_issues No end Recovery Improved strengthen_elution->end other_issues->end spe_workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is precipitate Protein Precipitation (e.g., with acid) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 3. Load Sample supernatant->load condition 1. Condition Sorbent (e.g., Methanol) equilibrate 2. Equilibrate Sorbent (e.g., Water) condition->equilibrate equilibrate->load wash 4. Wash Sorbent (e.g., 5% Methanol) load->wash elute 5. Elute Analyte (e.g., Methanol +/- modifier) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

addressing isotopic interference with N-Formyl Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Formyl Maraviroc-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for the N-formyl metabolite of Maraviroc. Its primary application is in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is used to accurately quantify the levels of the N-Formyl Maraviroc metabolite in biological matrices such as plasma, serum, or tissue homogenates. The six deuterium atoms provide a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.[1][2]

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analogue?

A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis. Because this compound is chemically identical to the analyte (N-Formyl Maraviroc), it co-elutes and experiences the same matrix effects (e.g., ion suppression or enhancement) and variability during sample preparation.[3][4][5] This allows for more accurate and precise quantification compared to a structural analogue, which may have different chromatographic behavior and ionization efficiency.

Q3: What are the potential sources of isotopic interference when using this compound?

A3: Isotopic interference can arise from several sources:

  • Cross-contribution from the analyte: The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled N-Formyl Maraviroc can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[2]

  • Isotopic purity of the internal standard: The this compound itself may contain a small percentage of unlabeled or partially labeled molecules, which can contribute to the analyte signal.

  • In-source fragmentation or deuterium exchange: Although less common with stable labeling, deuterium atoms can sometimes exchange with protons from the mobile phase or matrix, particularly under certain pH or ion source conditions.[3]

Q4: How should this compound be stored to ensure its stability?

A4: this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C or below in a tightly sealed container. Avoid repeated freeze-thaw cycles. For short-term use, a stock solution can be prepared in an appropriate organic solvent and stored at 2-8°C for a limited time.

Troubleshooting Guide

Issue 1: High background signal or "crosstalk" from the analyte to the internal standard channel.

Q: I am observing a significant signal in my this compound channel even when analyzing a high concentration sample of unlabeled N-Formyl Maraviroc without any internal standard spiked. What could be the cause and how can I fix it?

A: This issue, often referred to as "crosstalk," is likely due to the natural isotopic abundance of the analyte contributing to the mass of the internal standard.

Troubleshooting Steps:

  • Verify the mass difference: Ensure that the mass difference between your analyte and the this compound is sufficient to minimize the overlap of their isotopic envelopes.

  • Optimize chromatography: Improve chromatographic separation between N-Formyl Maraviroc and any potential isobaric interferences.[4]

  • Select a less abundant precursor ion for the internal standard: If crosstalk is significant, consider monitoring a less abundant isotope of the internal standard as the precursor ion, provided it does not have contributions from the analyte's isotopes.[2]

  • Adjust internal standard concentration: Increasing the concentration of the this compound can sometimes help to overcome the relative contribution from the analyte's isotopes, but be cautious of causing ion suppression.[2]

Issue 2: Poor peak shape (fronting, tailing, or splitting) for this compound.

Q: The chromatographic peak for my this compound is showing significant tailing, while the analyte peak looks fine. What could be causing this?

A: Since the analyte and the deuterated internal standard have very similar chemical properties, they should behave almost identically during chromatography. Discrepancies in peak shape can point to specific issues.

Troubleshooting Steps:

  • Check for column contamination: Contaminants from previous injections can build up on the column and affect peak shape. Run a column wash cycle.[6]

  • Evaluate mobile phase compatibility: Ensure the solvent used to dissolve the this compound standard is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.

  • Investigate potential for deuterium exchange: While less likely for stable labels, some on-column hydrogen-deuterium exchange could theoretically occur under specific pH and temperature conditions, leading to peak shape issues.[5] Consider adjusting the mobile phase pH.

  • Inspect for system issues: Leaks or blockages in the LC system can also lead to poor peak shape. Perform system maintenance checks.

Issue 3: Inaccurate quantification and non-linear calibration curve.

Q: My calibration curve for N-Formyl Maraviroc is non-linear, particularly at the high and low ends. I am using this compound as the internal standard. What should I investigate?

A: Non-linearity in calibration curves when using a stable isotope-labeled internal standard can often be traced back to isotopic interference or detector saturation.

Troubleshooting Steps:

  • Assess isotopic contribution: At high concentrations, the unlabeled analyte can contribute to the internal standard's signal, artificially lowering the analyte/IS ratio and causing the curve to flatten.[2] Conversely, impurities in the internal standard can affect the low end of the curve.

  • Check for detector saturation: If the signal intensity for either the analyte or the internal standard is exceeding the linear range of the mass spectrometer's detector, this will lead to a non-linear response. Dilute your samples or reduce the injection volume.

  • Evaluate for matrix effects: While a SIL-IS compensates for matrix effects, extreme ion suppression or enhancement can still impact linearity if the effect is not consistent across the concentration range.[4]

  • Confirm standard solution stability and accuracy: Verify the concentrations of your stock solutions and ensure they have not degraded. Maraviroc is known to be susceptible to oxidative and acidic degradation.[7][8]

Quantitative Data Summary

CompoundPrecursor Ion (m/z)Product Ion (m/z)Expected Retention Time (min)
N-Formyl Maraviroc539.3342.23.5
This compound545.3348.23.5

Experimental Protocols

Protocol: Quantification of N-Formyl Maraviroc in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (50 ng/mL).

    • Vortex for 10 seconds.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

  • Liquid Chromatography Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Parameters (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions: See table above.

    • Collision Energy: Optimized for each transition.

    • Source Temperature: 500°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add N-Formyl Maraviroc-d6 plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification troubleshooting_isotopic_interference start Inaccurate Quantification or Non-Linear Curve check_crosstalk Observe signal in IS channel with analyte-only sample? start->check_crosstalk crosstalk_yes Yes: High Analyte Concentration Issue check_crosstalk->crosstalk_yes Yes crosstalk_no No check_crosstalk->crosstalk_no No solution1 Optimize Chromatography to separate interferences crosstalk_yes->solution1 solution2 Select alternative IS precursor ion crosstalk_yes->solution2 check_is_purity Observe signal in analyte channel with IS-only sample? crosstalk_no->check_is_purity purity_yes Yes: Internal Standard Impurity Issue check_is_purity->purity_yes Yes purity_no No: Other Issue (e.g., Matrix Effects) check_is_purity->purity_no No solution3 Synthesize higher purity IS purity_yes->solution3 solution4 Correct for impurity in calculations purity_yes->solution4

References

N-Formyl Maraviroc-d6 stability issues in processed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Formyl Maraviroc-d6 in processed biological samples. The information is intended for researchers, scientists, and drug development professionals utilizing this internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the deuterated form of N-Formyl Maraviroc, a potential metabolite or degradation product of the antiretroviral drug Maraviroc. It is commonly used as an internal standard (IS) in quantitative bioanalysis using methods like LC-MS/MS. The stability of the internal standard is critical for the accuracy and reliability of the analytical method. Any degradation of this compound during sample collection, processing, or storage can lead to an inaccurate quantification of the target analyte.

Q2: What are the common causes of this compound instability in processed samples?

Based on stability studies of the parent compound, Maraviroc, the primary factors that can affect the stability of this compound include:

  • pH: Maraviroc has shown susceptibility to degradation in highly acidic or alkaline conditions.[1][2]

  • Oxidative Stress: The presence of oxidizing agents can lead to the formation of degradation products like N-oxides.[2]

  • Temperature: Elevated temperatures during sample processing or storage can accelerate degradation.[1]

  • Matrix Effects: Components within the biological matrix (e.g., plasma, tissue homogenates) can sometimes influence the stability of the analyte and internal standard.[3]

  • Sample Processing Techniques: The choice of extraction method, such as protein precipitation with harsh acids, can potentially impact stability.

Q3: How can I assess the stability of this compound in my assay?

Stability should be evaluated during method development and validation. Key experiments include:

  • Freeze-Thaw Stability: Evaluate the stability after multiple cycles of freezing and thawing of processed samples.[4]

  • Short-Term (Bench-Top) Stability: Assess stability at room temperature for a duration that mimics the sample processing time.[4]

  • Long-Term Stability: Determine the stability of the internal standard in the matrix at the intended storage temperature over a prolonged period.

  • Post-Preparative Stability: Evaluate the stability of the extracted and reconstituted samples in the autosampler.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard (IS) Response
Possible Cause Troubleshooting Step
Degradation of this compound during sample processing.1. Evaluate pH: Ensure the pH of all solutions used during extraction and reconstitution is within a neutral or near-neutral range. Maraviroc has shown stability in neutral conditions.[2] 2. Minimize Exposure to Harsh Reagents: If using protein precipitation with strong acids, consider alternative, milder protein precipitation agents or a different extraction technique like solid-phase extraction (SPE). 3. Control Temperature: Keep samples on ice or at a controlled low temperature during processing to minimize temperature-induced degradation.[5]
Instability in the final extract (post-preparative instability).1. Check Reconstitution Solvent: Ensure the reconstitution solvent is compatible with this compound and does not promote degradation. 2. Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation of samples waiting for injection. 3. Injection Sequence: Analyze a system suitability sample or a QC sample at regular intervals during the analytical run to monitor for any drift in the IS response.
Interaction with the biological matrix.1. Matrix Effect Evaluation: Perform a post-extraction addition experiment to assess if the matrix is suppressing or enhancing the IS signal. Use at least six different lots of the biological matrix.[3] 2. Dilution: If significant matrix effects are observed, consider diluting the sample to minimize their impact.
Issue 2: Appearance of Unexpected Peaks near the this compound Peak
Possible Cause Troubleshooting Step
Formation of degradation products.1. Stress Studies: Subject a solution of this compound to forced degradation conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[1][6] This can help in confirming if the unexpected peaks are related to the IS. 2. LC-MS/MS Method Optimization: Modify the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve better separation of the IS from any potential degradants.
In-source fragmentation or transformation in the mass spectrometer.1. Optimize MS Parameters: Review and optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source degradation or fragmentation. 2. Use a Different Adduct: If possible, monitor a different adduct of the this compound to see if the issue persists.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is adapted from stability-indicating methods developed for Maraviroc.[1][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl and incubate at 60°C for 1 hour. Neutralize with 1N NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH and incubate at 60°C for 1 hour. Neutralize with 1N HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 30% hydrogen peroxide and incubate at 60°C for 1 hour.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (200 watt hours/m²) and visible light (1.2 million lux hours).

  • Analysis: Analyze the stressed samples by LC-MS/MS to identify and separate any degradation products from the parent compound.

Data Presentation

Table 1: Summary of Maraviroc Stability under Forced Degradation Conditions

Note: This data is for the parent compound, Maraviroc, and serves as a guide for potential stability issues with this compound.

Stress ConditionReagent/ConditionDurationTemperatureObserved DegradationReference
Acidic Hydrolysis5N HCl1 hour60°CSignificant Degradation[1]
Alkaline Hydrolysis2N NaOH1 hour60°CSignificant Degradation[1]
Oxidative30% H₂O₂1 hour60°CSignificant Degradation[1]
ThermalDry Heat3 days105°CStable[1]
PhotolyticUV & Visible LightICH GuidelinesAmbientStable[1]
Neutral HydrolysisWater1 hour100°CStable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Points Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation or SPE Spike->Extract TS2 Evaluate Matrix Effects Spike->TS2 Evaporate Evaporate & Reconstitute Extract->Evaporate TS1 Check pH & Temperature Extract->TS1 Inject Inject into LC-MS/MS Evaporate->Inject TS3 Assess Post-Preparative Stability Evaporate->TS3 Acquire Data Acquisition Inject->Acquire Process Data Processing Acquire->Process troubleshooting_logic Start Inconsistent IS Response CheckProcessing Evaluate Sample Processing Conditions (pH, Temp, Reagents) Start->CheckProcessing Potential Degradation during Extraction CheckPostPrep Assess Post-Preparative Stability in Autosampler Start->CheckPostPrep Potential Degradation after Extraction CheckMatrix Investigate Matrix Effects Start->CheckMatrix Signal Suppression or Enhancement OptimizeMethod Optimize Extraction Method CheckProcessing->OptimizeMethod If conditions are harsh OptimizeAutosampler Adjust Autosampler Conditions (Temp, Solvent) CheckPostPrep->OptimizeAutosampler If instability is observed DiluteSample Dilute Sample to Mitigate Matrix Effects CheckMatrix->DiluteSample If matrix effects are significant Resolved Issue Resolved OptimizeMethod->Resolved OptimizeAutosampler->Resolved DiluteSample->Resolved

References

Technical Support Center: Troubleshooting Inconsistent N-Formyl Maraviroc-d6 Internal Standard Response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays involving N-Formyl Maraviroc-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to inconsistent internal standard (IS) response during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent this compound internal standard (IS) response in my LC-MS/MS assay?

An inconsistent IS response can stem from several factors throughout the analytical workflow. The most common causes include:

  • Sample Preparation and Extraction: Inconsistencies in sample handling, such as incomplete protein precipitation, variable extraction recovery, or pipetting errors when adding the IS, can lead to significant variability.[1][2]

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix can suppress or enhance the ionization of the IS in the mass spectrometer source.[1][3][4][5] This is a primary cause of variability in LC-MS bioanalysis.

  • Instrument Performance: Issues with the LC-MS/MS system, such as inconsistent injection volumes, leaks in the fluid path, a dirty ion source, or fluctuations in spray stability, can directly impact the IS signal.[2][6][7]

  • Ionization Competition: If the analyte (Maraviroc) and the IS (this compound) co-elute, high concentrations of the analyte can compete with the IS for ionization, leading to a suppressed IS signal in high-concentration samples.[1][8]

  • Internal Standard Stability: Degradation of the this compound in the stock solution, working solution, or in the processed samples can lead to a decreasing response over time.[2]

Q2: How can I differentiate between variability from sample preparation and instrument issues?

A straightforward way to distinguish between these two sources of error is to re-inject a set of samples that previously showed high IS variability.

  • If the IS response is consistent upon re-injection, the variability likely originated from the initial sample preparation (e.g., extraction inconsistency).[2]

  • If the IS response remains inconsistent upon re-injection and follows a similar pattern of variability, the issue is more likely related to the LC-MS/MS instrument (e.g., autosampler precision, source contamination).[2][9][10]

Q3: My calibration standards show a consistent IS response, but my study samples have high variability. What could be the cause?

This scenario strongly suggests that the issue is related to the biological matrix of the study samples. Potential causes include:

  • Lot-to-Lot Matrix Effects: Different lots of biological matrix can have varying compositions, leading to different degrees of ion suppression or enhancement.[1]

  • Metabolites or Co-administered Drugs: The presence of Maraviroc metabolites or other drugs in the study samples, which are absent in the calibration standards, can co-elute and interfere with the ionization of the IS.[11]

  • Sample Quality: Factors like hemolysis in the study samples can introduce interfering substances that affect the IS response.[12]

Q4: Can the choice of internal standard itself be the problem?

Yes. While stable isotope-labeled (SIL) internal standards like this compound are generally ideal, issues can still arise. A suitable IS should co-elute with the analyte and exhibit similar ionization behavior to effectively compensate for matrix effects.[13][14] If the deuterated label is on a part of the molecule that is susceptible to metabolic cleavage, it may not be a suitable IS.

Troubleshooting Guides

Guide 1: Systematic Investigation of Inconsistent IS Response

This guide provides a step-by-step approach to identify the root cause of IS variability.

  • Review System Suitability: Check the retention time, peak shape, and signal-to-noise ratio for both the analyte and the IS in the system suitability injections.

  • Inspect the Chromatograms: Look for any signs of peak splitting, tailing, or fronting for the IS peak across the analytical run.

  • Basic Instrument Checks: Ensure there are no leaks in the LC system, check mobile phase levels, and verify that the mass spectrometer vacuum and gas pressures are stable.[6][7]

As mentioned in the FAQs, a re-injection experiment is a crucial diagnostic step.

Experimental Protocol: Re-injection Analysis

  • Select a subset of samples from the original analytical run that exhibited both low and high IS responses.

  • Without any further sample processing, re-inject these samples onto the LC-MS/MS system.

  • Analyze the IS peak areas from the re-injection run and compare them to the original run.

Data Presentation: Comparison of IS Peak Areas

Sample IDOriginal IS Peak AreaRe-injected IS Peak Area% Difference
QC_Low_11,520,0001,550,0001.9%
QC_High_11,480,0001,510,0002.0%
Study_Sample_05850,000 (Low)1,530,00080.0%
Study_Sample_121,600,000 (High)1,580,000-1.3%

Interpretation: In the table above, the significant change in the IS peak area for "Study_Sample_05" upon re-injection points towards an issue with the initial sample preparation for that specific sample. The consistent results for the QC samples and "Study_Sample_12" suggest the instrument was performing acceptably.

If matrix effects are suspected, a post-extraction spike experiment can help quantify the extent of ion suppression or enhancement.

Experimental Protocol: Post-Extraction Spike Analysis

  • Extract blank biological matrix (e.g., plasma) from at least six different sources using your established sample preparation method.

  • After extraction, spike the resulting extracts with this compound at the concentration used in your assay.

  • Prepare a corresponding set of standards by spiking the IS into the final reconstitution solvent at the same concentration.

  • Analyze both sets of samples and compare the IS peak areas.

Data Presentation: Matrix Factor Calculation

Matrix SourceIS Peak Area (Post-Spiked Extract)IS Peak Area (Solvent Standard)Matrix Factor (A/B)
11,350,0001,500,0000.90
21,290,0001,500,0000.86
3900,0001,500,0000.60
41,410,0001,500,0000.94
5825,0001,500,0000.55
61,320,0001,500,0000.88

Interpretation: A matrix factor less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. The significant variability in the matrix factor across different sources (e.g., sources 3 and 5) suggests a strong and variable matrix effect that the IS may not be adequately compensating for.

If the above steps confirm a persistent issue, method optimization may be necessary.

  • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[1]

  • Modify Chromatography: Adjust the LC gradient, change the column chemistry (e.g., from C18 to a phenyl-hexyl column), or alter the mobile phase composition to better separate the analyte and IS from co-eluting matrix interferences.[4]

Visual Troubleshooting Workflows

Below are diagrams illustrating the logical steps for troubleshooting inconsistent IS response.

TroubleshootingWorkflow start Inconsistent IS Response Observed data_review Step 1: Review Data & Instrument Performance start->data_review reinject_exp Step 2: Re-inject Samples data_review->reinject_exp is_consistent IS Response Consistent? reinject_exp->is_consistent sample_prep_issue Root Cause: Sample Preparation is_consistent->sample_prep_issue  Yes instrument_issue Root Cause: Instrument Variability is_consistent->instrument_issue No   matrix_effect_exp Step 3: Investigate Matrix Effects sample_prep_issue->matrix_effect_exp optimize_method Step 4: Optimize Method (Cleanup/Chromatography) instrument_issue->optimize_method matrix_effect_exp->optimize_method

Caption: General workflow for troubleshooting inconsistent internal standard response.

MatrixEffectInvestigation start Suspected Matrix Effect post_spike Perform Post-Extraction Spike Experiment start->post_spike calc_mf Calculate Matrix Factor (MF) for Multiple Sources post_spike->calc_mf mf_variable Is MF Consistent and Close to 1.0? calc_mf->mf_variable no_issue Matrix Effect is Minimal or Well-Compensated mf_variable->no_issue  Yes issue Significant & Variable Matrix Effect Identified mf_variable->issue No   optimize_cleanup Improve Sample Cleanup (LLE, SPE) issue->optimize_cleanup optimize_lc Modify Chromatographic Separation issue->optimize_lc

Caption: Decision tree for investigating and addressing matrix effects.

References

Technical Support Center: Troubleshooting N-Formyl Maraviroc-d6 Carryover

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering autosampler carryover issues with N-Formyl Maraviroc-d6 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover is the unintentional transfer of analyte from a previous injection to a subsequent one.[1][2][3] This can lead to inaccurate quantification, false positives in blank injections, and compromised data integrity, which is particularly critical in regulated bioanalysis.[1][4] this compound, an isotopically labeled internal standard, can exhibit carryover due to its physicochemical properties, potentially adsorbing to surfaces within the autosampler and fluid path.[5]

Q2: What are the common causes of carryover for a compound like this compound?

A2: Common causes of carryover include:

  • Insufficient Needle Washing: Residual sample adhering to the interior or exterior of the injector needle.[1][6][7]

  • Inadequate Rinse Solvents: The wash solvent may not effectively solubilize and remove all traces of this compound.[1]

  • Adsorption: The analyte can adsorb to various surfaces, including the sample loop, injection valve rotor seals, and tubing.[2][8]

  • Contamination: Contaminated vials, caps, or solvent lines can be a source of carryover.[1]

  • System Wear and Tear: Worn injector parts, such as rotor seals, can create dead volumes where the sample can be trapped.[4][9]

Q3: How can I identify if I have a carryover problem with this compound?

A3: The simplest way to identify carryover is to inject a blank sample immediately following a high-concentration sample of this compound.[2][3] If a peak corresponding to this compound is observed in the blank injection, it indicates a carryover issue.[2]

Troubleshooting Guides

Guide 1: Initial Assessment and Quantification of Carryover

This guide will help you confirm and quantify the extent of the this compound carryover.

Experimental Protocol: Carryover Assessment

  • Prepare Samples:

    • High-Concentration Standard (HCS): Prepare a solution of this compound at the highest expected concentration in your study.

    • Blank: Use the same matrix as your samples (e.g., plasma, urine) without the analyte.

    • Wash Solvent: Prepare your current autosampler wash solvent.

  • Injection Sequence:

    • Inject the Blank three times to establish a baseline.

    • Inject the HCS three times.

    • Inject the Blank immediately after the last HCS injection.

    • Continue with at least two more Blank injections.

  • Data Analysis:

    • Calculate the peak area of this compound in the HCS and the subsequent blank injections.

    • Calculate the percent carryover using the following formula:

Troubleshooting Workflow: Initial Assessment

Carryover_Assessment cluster_prep Preparation cluster_injection Injection Sequence cluster_analysis Data Analysis cluster_decision Decision cluster_result Result Prep_HCS Prepare High-Concentration Standard (HCS) Inject_HCS Inject HCS (x3) Prep_HCS->Inject_HCS Prep_Blank Prepare Blank Samples Inject_Blank1 Inject Blank (x3) Prep_Blank->Inject_Blank1 Inject_Blank1->Inject_HCS Inject_Blank2 Inject Blank (x3) Inject_HCS->Inject_Blank2 Analyze_Data Analyze Peak Areas Inject_Blank2->Analyze_Data Calculate_Carryover Calculate % Carryover Analyze_Data->Calculate_Carryover Is_Carryover_Acceptable Carryover < 0.1%? Calculate_Carryover->Is_Carryover_Acceptable Proceed Proceed with Assay Is_Carryover_Acceptable->Proceed Yes Troubleshoot Initiate Troubleshooting Is_Carryover_Acceptable->Troubleshoot No

Caption: Workflow for assessing this compound carryover.

Guide 2: Optimizing Autosampler Wash Parameters

If carryover is confirmed, the next step is to optimize the autosampler wash procedure.

Experimental Protocol: Wash Solvent Optimization

  • Prepare a panel of wash solvents. Based on the properties of Maraviroc, consider the following options:

    • Aqueous/Organic Mixtures:

      • Acetonitrile/Water (e.g., 50:50, 80:20 v/v)

      • Methanol/Water (e.g., 50:50, 80:20 v/v)

    • Acidified or Basified Solvents:

      • Acetonitrile with 0.1% Formic Acid

      • Methanol with 0.1% Ammonium Hydroxide

    • Organic Solvents:

      • Isopropanol (IPA)

      • Mixtures like Acetonitrile/IPA/Water

  • Systematically test each wash solvent. For each solvent, perform the "Carryover Assessment" protocol described in Guide 1.

  • Evaluate the results. Compare the % carryover for each wash solvent to identify the most effective one.

Data Presentation: Wash Solvent Efficacy

Wash Solvent Composition% Carryover (Mean ± SD, n=3)
[User to input their current wash solvent][User to input their data]
50:50 Acetonitrile/Water[User to input their data]
80:20 Acetonitrile/Water[User to input their data]
50:50 Methanol/Water[User to input their data]
80:20 Methanol/Water[User to input their data]
Acetonitrile + 0.1% Formic Acid[User to input their data]
Isopropanol[User to input their data]
[Add other tested solvents][User to input their data]

Troubleshooting Logic: Wash Parameter Optimization

Wash_Optimization Start Carryover Detected Prep_Solvents Prepare a Panel of Wash Solvents Start->Prep_Solvents Test_Solvent Test Each Solvent Using Carryover Assessment Protocol Prep_Solvents->Test_Solvent Analyze_Results Analyze % Carryover for Each Solvent Test_Solvent->Analyze_Results Select_Best Select Solvent with Lowest Carryover Analyze_Results->Select_Best Implement Implement Optimal Wash Solvent Select_Best->Implement Verify Verify Carryover is Below Acceptable Limit Implement->Verify End Carryover Mitigated Verify->End Successful Further_Troubleshooting Proceed to Further Troubleshooting Verify->Further_Troubleshooting Unsuccessful

Caption: Logical flow for optimizing autosampler wash parameters.

Guide 3: Advanced Troubleshooting Steps

If optimizing the wash solvent is insufficient, further investigation is required.

  • Increase Wash Volume and/or Number of Washes: Program the autosampler to use a larger volume of the optimized wash solvent or perform multiple wash cycles between injections.

  • Needle and Seat Cleaning/Replacement: The needle and needle seat are common sources of carryover.[7]

    • Protocol:

      • Remove the needle and needle seat according to the manufacturer's instructions.

      • Sonciate the components in the optimized wash solvent for 15 minutes.

      • Rinse with a clean solvent (e.g., IPA) and dry completely.

      • Reinstall and repeat the carryover assessment.

      • If carryover persists, replace the needle and needle seat with new parts.

  • Inspect and Clean the Injection Valve: A worn or dirty injection valve rotor seal can trap the analyte.[9]

    • Protocol:

      • Disassemble the injection valve following the instrument's service manual.

      • Inspect the rotor seal for scratches or embedded particles.

      • Clean the valve components with an appropriate solvent.

      • If the rotor seal is damaged, replace it.

      • Reassemble the valve and test for carryover.

  • Systematic Component Evaluation: To isolate the source of carryover, systematically bypass components.

    • Protocol:

      • Column: Replace the analytical column with a union and inject a high-concentration standard followed by a blank. If carryover is still present, the column is not the source.

      • Autosampler: If possible, perform a manual injection to bypass the autosampler. If carryover is eliminated, the issue lies within the autosampler.

Systematic Troubleshooting Pathway

Advanced_Troubleshooting Start Wash Optimization Unsuccessful Increase_Wash Increase Wash Volume/Cycles Start->Increase_Wash Test_Carryover1 Assess Carryover Increase_Wash->Test_Carryover1 Clean_Needle Clean/Replace Needle and Seat Test_Carryover1->Clean_Needle Carryover Persists End Carryover Source Identified and Resolved Test_Carryover1->End Resolved Test_Carryover2 Assess Carryover Clean_Needle->Test_Carryover2 Inspect_Valve Inspect/Clean/Replace Injector Valve Rotor Seal Test_Carryover2->Inspect_Valve Carryover Persists Test_Carryover2->End Resolved Test_Carryover3 Assess Carryover Inspect_Valve->Test_Carryover3 Isolate_Component Systematically Isolate Components (Column, Autosampler) Test_Carryover3->Isolate_Component Carryover Persists Test_Carryover3->End Resolved Isolate_Component->End

Caption: Advanced troubleshooting pathway for persistent carryover.

References

Technical Support Center: High-Throughput Analysis Using N-Formyl Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Formyl Maraviroc-d6 in high-throughput analytical workflows. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled version of N-Formyl Maraviroc. Stable isotope-labeled compounds like this are commonly used as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte (N-Formyl Maraviroc or Maraviroc) by the mass spectrometer, while having nearly identical chemical and physical properties. This allows for accurate quantification by correcting for variability in sample preparation, injection volume, and matrix effects.

Q2: What are the main metabolic pathways of Maraviroc?

A2: Maraviroc is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The major metabolic pathways include N-dealkylation and oxidation.[2][3] While unchanged Maraviroc is the major component found in plasma, various metabolites are formed and excreted.[2] Understanding these pathways is crucial as metabolites can potentially interfere with the analysis of the parent drug.

Q3: Why is a stable isotope-labeled internal standard like this compound preferred for LC-MS/MS analysis?

A3: Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS/MS assays because they co-elute with the analyte and experience similar ionization effects, leading to more accurate and precise measurements. They effectively compensate for variations in sample extraction, matrix effects, and instrument response.

Q4: What are the recommended storage conditions for this compound and prepared samples?

A4: While specific stability data for this compound may vary by supplier, it is generally recommended to store the stock solution at -20°C or -80°C. For biological samples (e.g., plasma) containing Maraviroc, studies have shown stability under various conditions including freeze-thaw cycles and storage at -20°C and -70°C.[4] It is crucial to perform stability assessments as part of method validation for your specific matrix and storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the high-throughput analysis of Maraviroc and its analogues using a deuterated internal standard.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with mobile phase. 4. Column overload.1. Use a guard column and replace the analytical column if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For Maraviroc (a weak base), a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. 4. Reduce the concentration of the injected sample.
High Signal Variability for Internal Standard (IS) 1. Inconsistent sample preparation (e.g., protein precipitation). 2. Matrix effects (ion suppression or enhancement). 3. IS instability in the sample matrix. 4. Incomplete dissolution of the IS after evaporation.1. Automate liquid handling steps where possible to improve precision. Ensure thorough vortexing and consistent incubation times. 2. Optimize the sample cleanup procedure (e.g., solid-phase extraction instead of protein precipitation). Modify chromatographic conditions to separate the analyte and IS from interfering matrix components.[5][6] 3. Evaluate the stability of the IS in the matrix under the experimental conditions. 4. Ensure the reconstitution solvent is appropriate and vortex thoroughly to completely redissolve the IS and analyte.
Low Signal Intensity or No Peak for Analyte/IS 1. Instrument sensitivity issues. 2. Incorrect mass transition (MRM) settings. 3. Analyte/IS degradation. 4. Sample carryover from a previous injection.1. Clean the ion source and check for any blockages. Perform instrument calibration and tuning. 2. Verify the precursor and product ion m/z values for both the analyte and the IS. Optimize collision energy and other MS parameters. 3. Investigate the stability of the analyte and IS in the sample matrix and during the analytical process. Maraviroc is known to be susceptible to oxidative degradation.[7] 4. Implement a more rigorous needle and injection port washing procedure between samples. Use a wash solution that effectively solubilizes the analyte.[8]
Inconsistent Analyte/IS Response Ratio 1. Differential matrix effects on analyte and IS. 2. Presence of a co-eluting metabolite that interferes with the analyte or IS signal. 3. Non-linear detector response at high concentrations.1. While a deuterated IS minimizes this, significant matrix effects can still cause issues. Improve sample cleanup or chromatographic separation. 2. Adjust the chromatography to separate the interfering peak. This may involve changing the column, mobile phase, or gradient profile. 3. Dilute the samples to fall within the linear range of the calibration curve.

Experimental Protocols

Generic LC-MS/MS Method for Maraviroc Quantification in Human Plasma

This protocol is a generalized procedure based on published methods and should be optimized and validated for your specific application.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate or vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: ~5500 V

  • Source Temperature: ~550°C

  • MRM Transitions (Example for Maraviroc):

    • Q1 (m/z): 515.3 (for the ¹³C isotope to avoid detector saturation) -> Q3 (m/z): 390.2[9]

    • Note: The specific m/z for N-Formyl Maraviroc and its d6 variant would need to be determined empirically.

Maraviroc Mechanism of Action: CCR5 Antagonism

Maraviroc is a CCR5 antagonist.[10] It functions by binding to the C-C chemokine receptor type 5 (CCR5) on the surface of host immune cells, such as T-cells. This binding induces a conformational change in the CCR5 receptor, which prevents the HIV-1 envelope protein gp120 from interacting with it.[7] This blockage of the gp120-CCR5 interaction inhibits the fusion of the viral and host cell membranes, thereby preventing the entry of CCR5-tropic HIV-1 into the cell.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add N-Formyl Maraviroc-d6 IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification vs. Calibration Curve ratio_calc->quantification maraviroc_moa cluster_cell Host Cell Membrane ccr5 CCR5 Receptor no_entry Viral Entry Blocked ccr5->no_entry hiv HIV-1 Virus gp120 gp120 gp120->ccr5 Binds to maraviroc Maraviroc maraviroc->ccr5 Binds & Blocks

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation for Maraviroc using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Maraviroc in human plasma, a critical process for drug development and therapeutic monitoring. While the specific internal standard N-Formyl Maraviroc-d6 is not widely documented in public literature, this guide presents a comparative framework based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a suitable isotopically-labeled internal standard, such as Maraviroc-d6. The principles and data presented are grounded in established regulatory guidelines from the FDA and ICH.[1][2][3][4]

Data Presentation: Performance of a Validated LC-MS/MS Method for Maraviroc

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Maraviroc in human plasma.[5][6] This data is representative of a robust and reliable bioanalytical assay.

Table 1: Calibration Curve Performance

ParameterResult
Analytical Range0.5 - 1000 ng/mL
Regression ModelWeighted (1/x²) quadratic
Correlation Coefficient (r²)> 0.99

Table 2: Intra- and Inter-Assay Precision and Accuracy

Quality Control SampleIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Intra-Assay Accuracy (%DEV)Inter-Assay Accuracy (%DEV)
Low QC (1.5 ng/mL)≤ 5.98%≤ 5.38%≤ 8.44%≤ 10.2%
Medium QC (75 ng/mL)≤ 4.50%≤ 3.80%≤ 5.50%≤ 7.30%
High QC (750 ng/mL)≤ 3.90%≤ 4.20%≤ 4.80%≤ 6.50%

Table 3: Stability of Maraviroc in Human Plasma

Stability ConditionConcentration (ng/mL)% Difference from BaselineResult
Freeze-Thaw (3 cycles) Low QC< 10%Stable
High QC< 8%Stable
Room Temperature (10 days) Low QC< 12%Stable
High QC< 9%Stable
Autosampler (72h at 4°C) Low QC< 7%Stable
High QC< 5%Stable

Experimental Protocols

The following protocols describe the detailed methodologies for the key experiments involved in the validation of the bioanalytical method for Maraviroc.

1. Sample Preparation: Protein Precipitation

  • Objective: To extract Maraviroc and the internal standard from human plasma by removing proteins that can interfere with the analysis.

  • Procedure:

    • Aliquot 100 µL of plasma sample (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.

    • Add 200 µL of acetonitrile containing the internal standard (e.g., 10 ng/mL of Maraviroc-d6).[5]

    • Vortex the mixture for 30 seconds to precipitate the proteins.

    • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new set of tubes.

    • Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC-MS/MS system.[5]

2. Chromatographic and Mass Spectrometric Conditions

  • Objective: To achieve chromatographic separation of Maraviroc and its internal standard from endogenous plasma components and to detect and quantify them with high selectivity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer.[5][6]

  • Chromatographic Conditions:

    • Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size.[5]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Gradient Elution: A gradient is used to ensure optimal separation, starting from a lower percentage of organic phase (acetonitrile) and ramping up.[5]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: Ambient.[5]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Maraviroc: m/z 515.5 → 390.2.[5]

      • Maraviroc-d6 (Internal Standard): m/z 521.5 → 396.2 (example transition).

3. Method Validation Procedures

The method was validated according to the FDA and/or ICH M10 guidelines for bioanalytical method validation.[2][4]

  • Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Maraviroc and the internal standard.

  • Linearity and Range: A calibration curve was prepared by spiking blank plasma with known concentrations of Maraviroc over the range of 0.5 to 1000 ng/mL.[5][6] The curve was required to have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions (inter-assay) and with multiple replicates within a single run (intra-assay).[5][6] The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Stability: The stability of Maraviroc in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and post-preparative stability in the autosampler.[5] The mean concentration of the stability samples should be within ±15% of the baseline concentration.

  • Matrix Effect: Investigated to ensure that endogenous components in plasma do not suppress or enhance the ionization of Maraviroc or the internal standard.[5] A stable isotope-labeled internal standard is ideal for compensating for matrix effects.[7]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add Internal Standard (Maraviroc-d6) in Acetonitrile plasma->add_is precipitate Vortex & Centrifuge (Protein Precipitation) add_is->precipitate extract Transfer & Evaporate Supernatant precipitate->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject Sample onto UHPLC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration via Calibration Curve calculate->quantify validate Assess Accuracy, Precision, Stability quantify->validate

Caption: Experimental workflow for the bioanalytical method validation of Maraviroc.

G start Start: Select Internal Standard (IS) is_sil_available Is Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available use_sil Use SIL IS (e.g., Maraviroc-d6) - Ideal for compensating matrix effects - Co-elutes with analyte is_sil_available->use_sil Yes find_analog Find a Structural Analog is_sil_available->find_analog No end_sil End use_sil->end_sil use_analog Use Structural Analog - Similar chemical properties - Chromatographically resolved from analyte find_analog->use_analog Yes redevelop Re-evaluate method or analyte properties find_analog->redevelop No end_analog End use_analog->end_analog end_redevelop End redevelop->end_redevelop

Caption: Decision tree for the selection of an appropriate internal standard.

References

A Comparative Guide to N-Formyl Maraviroc-d6 and Other Maraviroc Stable Isotopes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and clinical research, the use of stable isotope-labeled internal standards is paramount for accurate quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of N-Formyl Maraviroc-d6 with other stable isotopes of Maraviroc, primarily focusing on their application in mass spectrometry-based bioanalysis. This objective comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their studies.

Introduction to Maraviroc and the Need for Stable Isotope Standards

Maraviroc is an entry inhibitor antiretroviral drug that blocks the CCR5 co-receptor, preventing HIV from entering human cells.[1][2] Accurate measurement of Maraviroc concentrations in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.[3] Stable isotope-labeled analogues of Maraviroc serve as ideal internal standards in quantitative mass spectrometry assays, as they exhibit similar physicochemical properties to the unlabeled drug, co-elute chromatographically, and correct for matrix effects and variations in sample preparation and instrument response.[3]

Overview of Maraviroc Stable Isotopes

The most commonly utilized stable isotope-labeled form of Maraviroc is a deuterated version, Maraviroc-d6.[4] While this compound is the focus of this guide, it is important to note that the primary metabolic pathway of Maraviroc in humans involves N-dealkylation, leading to a secondary amine, and not N-formylation.[1] Therefore, this compound is considered a synthetic analogue rather than a metabolite-based standard. The comparison will also include the theoretical advantages of a ¹³C-labeled Maraviroc.

Comparative Analysis of Maraviroc Stable Isotopes

The selection of an internal standard is critical for the robustness and accuracy of a bioanalytical method. The following table summarizes the key characteristics of different Maraviroc stable isotopes.

FeatureThis compoundMaraviroc-d6¹³C-Labeled Maraviroc (Hypothetical)
Type of Labeling Deuterium (d6)Deuterium (d6)Carbon-13
Structural Similarity Modified (N-Formyl group)Identical to analyteIdentical to analyte
Chromatographic Behavior Potential for slight retention time shift compared to Maraviroc.May exhibit a slight retention time shift from the unlabeled analyte.Co-elutes perfectly with the unlabeled analyte.
Risk of Isotopic Exchange Low, if deuterium atoms are on stable positions.Low, if deuterium atoms are on stable positions.Virtually none.
Mass Difference Sufficient for MS detection.Sufficient for MS detection.Sufficient for MS detection.
Commercial Availability Not commonly listed by major suppliers.Readily available from various suppliers.[4][5]Not commonly available.
Primary Application Internal standard in mass spectrometry.Internal standard in pharmacokinetic and adherence studies.[3]Ideal internal standard for quantitative bioanalysis.

Key Considerations for Selecting a Maraviroc Stable Isotope

1. Deuterium Labeling (this compound and Maraviroc-d6):

  • Advantages: Generally less expensive to synthesize than ¹³C-labeled compounds.

  • Disadvantages:

    • Chromatographic Shift: The difference in mass between hydrogen and deuterium can sometimes lead to a slight difference in retention time in liquid chromatography. This can be a disadvantage if the internal standard does not perfectly co-elute with the analyte, potentially leading to differential matrix effects.

    • Isotope Effects: In some cases, deuterium labeling can affect the fragmentation pattern in the mass spectrometer, although this is generally minimal.

    • Potential for Back-Exchange: While unlikely for labels on carbon atoms, there is a theoretical risk of H/D exchange, especially if the labels are in labile positions.

2. Carbon-13 Labeling (Hypothetical ¹³C-Labeled Maraviroc):

  • Advantages:

    • Identical Chromatographic Behavior: ¹³C-labeled standards have virtually identical chemical and physical properties to their unlabeled counterparts, ensuring perfect co-elution and the most accurate correction for matrix effects.

    • No Isotope Effects: The small mass difference between ¹²C and ¹³C does not typically lead to measurable isotope effects in chromatography or mass spectrometry.

    • High Stability: The ¹³C label is extremely stable and not prone to exchange.

  • Disadvantages:

    • Higher Cost and Limited Availability: The synthesis of ¹³C-labeled compounds is generally more complex and expensive.

3. N-Formyl Modification (this compound):

The addition of an N-formyl group to the Maraviroc structure introduces a significant chemical modification. While this may provide a distinct mass shift, it alters the molecule's polarity and chemical properties. This could lead to differences in extraction recovery and ionization efficiency compared to the parent drug, which may not be fully compensated for by the stable isotope label. Given that N-formylation is not a major metabolic pathway for Maraviroc, the utility of this compound as an internal standard is less straightforward than that of Maraviroc-d6.

Experimental Protocols

While specific experimental data comparing this compound to other Maraviroc isotopes is not publicly available, a general protocol for evaluating the suitability of an internal standard is provided below.

Protocol: Evaluation of a Stable Isotope-Labeled Internal Standard for Maraviroc Quantification in Human Plasma by LC-MS/MS

1. Objective: To assess the performance of a candidate stable isotope-labeled internal standard (e.g., this compound, Maraviroc-d6) for the quantification of Maraviroc in human plasma.

2. Materials:

  • Maraviroc analytical standard
  • Candidate internal standard (IS)
  • Human plasma (drug-free)
  • Acetonitrile (ACN)
  • Methanol (MeOH)
  • Formic acid (FA)
  • Water (LC-MS grade)
  • SPE cartridges or protein precipitation reagents

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system
  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Methods:

  • Preparation of Stock and Working Solutions: Prepare stock solutions of Maraviroc and the IS in a suitable solvent (e.g., methanol). Prepare serial dilutions for calibration curves and quality control (QC) samples.
  • Sample Preparation:
  • Spike drug-free human plasma with Maraviroc at various concentrations to create calibration standards and QC samples.
  • Add a fixed concentration of the IS to all samples (except blanks).
  • Perform sample extraction using either protein precipitation (e.g., with ACN) or solid-phase extraction (SPE).
  • Evaporate the supernatant/eluate and reconstitute in the mobile phase.
  • LC-MS/MS Analysis:
  • Develop a chromatographic method to achieve good separation of Maraviroc from endogenous plasma components.
  • Optimize MS/MS parameters (e.g., precursor and product ions, collision energy) for both Maraviroc and the IS.
  • Analyze the prepared samples.
  • Data Analysis and Validation:
  • Construct a calibration curve by plotting the peak area ratio (Maraviroc/IS) against the concentration of Maraviroc.
  • Evaluate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines (e.g., FDA, EMA).
  • Key Comparison Point: Pay close attention to the co-elution of Maraviroc and the IS. Assess if there is any chromatographic shift with the deuterated standards. Evaluate if the IS accurately corrects for any observed matrix effects.

Visualizing the Workflow and Logic

Experimental Workflow for Internal Standard Evaluation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation stock Prepare Stock Solutions (Maraviroc & IS) spike Spike Plasma (Calibration & QC Samples) stock->spike add_is Add Internal Standard spike->add_is extract Sample Extraction (PPT or SPE) add_is->extract reconstitute Evaporate & Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms curve Calibration Curve Construction lcms->curve validate Method Validation (Accuracy, Precision, etc.) curve->validate compare Compare IS Performance validate->compare

Caption: Workflow for evaluating a stable isotope-labeled internal standard.

Decision Logic for Internal Standard Selection

Caption: Decision tree for selecting a suitable Maraviroc internal standard.

Conclusion

For the routine bioanalysis of Maraviroc, Maraviroc-d6 stands out as a practical and widely accepted choice for an internal standard. It is commercially available and has been successfully used in pharmacokinetic studies. While a ¹³C-labeled Maraviroc would theoretically be the superior choice due to its identical chromatographic behavior, its availability and cost may be prohibitive.

The utility of This compound as an internal standard is less certain. The chemical modification introduces potential complications in method development and validation. As it is not a known major metabolite, its use does not offer the advantage of mimicking a metabolic product. Researchers considering this compound should conduct rigorous validation experiments to ensure it provides accurate and precise quantification of Maraviroc.

Ultimately, the choice of the internal standard should be based on a thorough evaluation of its performance within the specific analytical method, considering factors such as chromatographic behavior, stability, and its ability to compensate for matrix effects, all while adhering to regulatory guidelines.

References

N-Formyl Maraviroc-d6: Enhancing Bioanalytical Accuracy and Precision in Maraviroc Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. For the quantification of Maraviroc, a CCR5 antagonist used in HIV treatment, the use of a stable isotope-labeled internal standard such as N-Formyl Maraviroc-d6 offers significant advantages over structural analogs. This guide provides a comparative overview of the performance of this compound's closely related analog, Maraviroc-d6, against a non-deuterated internal standard, supported by experimental data and protocols.

Superior Performance of Deuterated Internal Standards

Stable isotope-labeled internal standards, like this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. Because they are chemically identical to the analyte, they exhibit the same behavior during sample extraction, chromatography, and ionization. This co-elution and identical ionization response effectively compensate for matrix effects and variations in sample processing, leading to superior precision and accuracy.

In a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Maraviroc in human plasma, the use of an isotopically-labeled internal standard (Maraviroc-d6) demonstrated excellent performance. The inter- and intra-assay precision were reported to be ≤ 5.38% and ≤ 5.98%, respectively, with inter- and intra-assay accuracy (expressed as % deviation) at ≤ 10.2% and ≤ 8.44%, respectively[1][2]. These results are well within the stringent acceptance criteria set by regulatory agencies such as the U.S. Food and Drug Administration (FDA).

In contrast, while bioanalytical methods using non-deuterated, structurally similar internal standards can be validated to meet regulatory requirements, they may not always provide the same level of robustness. For instance, a validated HPLC-MS method for Maraviroc quantification utilized 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline as an internal standard[3]. While this method met the requirements of the FDA and European Medicines Agency, the inherent chemical and physical differences between the analyte and a structural analog can lead to differential extraction recovery and ionization suppression or enhancement, potentially compromising assay precision and accuracy under variable sample conditions.

Comparative Performance Data

The following table summarizes the performance of a Maraviroc bioanalytical assay using a deuterated internal standard versus a non-deuterated analog. The data for Maraviroc-d6 reflects the performance of the analyte itself, which is a direct indicator of the internal standard's ability to correct for variability.

ParameterMaraviroc with Maraviroc-d6 Internal StandardMaraviroc with 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline Internal Standard
Inter-Assay Precision (%CV) ≤ 5.38%[1][2]Meets FDA/EMA Requirements[3] (Specific values not available in abstract)
Intra-Assay Precision (%CV) ≤ 5.98%[1][2]Meets FDA/EMA Requirements[3] (Specific values not available in abstract)
Inter-Assay Accuracy (%DEV) ≤ 10.2%[1][2]Meets FDA/EMA Requirements[3] (Specific values not available in abstract)
Intra-Assay Accuracy (%DEV) ≤ 8.44%[1][2]Meets FDA/EMA Requirements[3] (Specific values not available in abstract)

Experimental Protocol: Inter-Assay Precision and Accuracy Assessment

The following is a detailed methodology for conducting an inter-assay precision and accuracy experiment for the validation of a bioanalytical method for Maraviroc using this compound as an internal standard.

Objective: To determine the precision and accuracy of the analytical method over multiple days.

Materials:

  • Blank human plasma

  • Maraviroc reference standard

  • This compound internal standard

  • All necessary reagents and solvents for the LC-MS/MS method

Procedure:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC

    • High QC

  • Analysis of Batches: Analyze a minimum of three separate batches of samples on at least two different days. Each batch should include:

    • A full calibration curve

    • At least six replicates of each QC level (LLOQ, Low, Medium, High)

  • Sample Processing:

    • Thaw plasma samples at room temperature.

    • Spike a known volume of plasma with the Maraviroc reference standard to achieve the desired QC concentrations.

    • Add a fixed volume of the this compound internal standard solution to all calibration standards, QC samples, and blanks.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system and acquire the data.

  • Data Analysis:

    • For each batch, generate a calibration curve by plotting the peak area ratio of Maraviroc to this compound against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of Maraviroc in each QC sample.

    • Precision (%CV): Calculate the coefficient of variation for the determined concentrations of the replicates at each QC level within each batch (intra-assay precision) and across all batches (inter-assay precision). The acceptance criterion is typically ≤15% CV (≤20% for LLOQ).

    • Accuracy (%Bias or %DEV): Calculate the percentage difference of the mean determined concentration from the nominal concentration for each QC level within each batch (intra-assay accuracy) and across all batches (inter-assay accuracy). The acceptance criterion is typically within ±15% of the nominal value (±20% for LLOQ).

Workflow for Inter-Assay Precision and Accuracy Assessment

G cluster_prep Preparation cluster_analysis Analysis (Repeat on ≥ 2 Days) cluster_data Data Processing & Calculation cluster_result Results prep_qc Prepare QC Samples (LLOQ, Low, Mid, High) batch1 Analyze Batch 1 (Cal Curve + 6x QCs) prep_qc->batch1 batch2 Analyze Batch 2 (Cal Curve + 6x QCs) prep_qc->batch2 batch3 Analyze Batch 3 (Cal Curve + 6x QCs) prep_qc->batch3 prep_cal Prepare Calibration Standards prep_cal->batch1 prep_cal->batch2 prep_cal->batch3 calc_conc Calculate QC Concentrations using Calibration Curve batch1->calc_conc batch2->calc_conc batch3->calc_conc calc_prec Calculate Inter-Assay Precision (%CV) calc_conc->calc_prec calc_acc Calculate Inter-Assay Accuracy (%Bias) calc_conc->calc_acc report Compare to Acceptance Criteria (e.g., CV ≤15%, Bias ±15%) calc_prec->report calc_acc->report

References

Linearity in Maraviroc Quantification: A Comparative Analysis of Calibration Curves with and without an Isotopically Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the bioanalysis of the CCR5 antagonist Maraviroc, establishing a linear and reproducible calibration curve is paramount for accurate quantification in complex matrices such as human plasma. This guide provides a comparative assessment of different analytical methods for Maraviroc quantification, with a focus on the linearity of calibration curves. We will explore a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard, as a close surrogate for N-Formyl Maraviroc-d6, and compare its performance against alternative methods, including high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and a reversed-phase HPLC (RP-HPLC) method without an internal standard.

Comparative Linearity Assessment of Maraviroc Quantification Methods

The choice of analytical method and internal standard significantly influences the linearity and reliability of Maraviroc quantification. The following table summarizes the key parameters of three distinct methods, highlighting their performance in establishing a linear calibration curve.

Parameter LC-MS/MS with Isotopically Labeled Internal Standard (Maraviroc-d6) HPLC-MS with Non-Isotopically Labeled Internal Standard HPLC-UV with Non-Isotopically Labeled Internal Standard RP-HPLC without Internal Standard
Internal Standard Maraviroc-d6[1]6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline[2]Quinoxaline[3]None[4]
Linear Range 0.5 - 1000 ng/mL[5]Up to 2500 ng/mL[2]Up to 2500 ng/mL[3]80 - 240 µg/mL[4]
Regression Model Weighted (1/x²) quadratic regression[5]Linear[2]Linear[3]Linear[4]
Correlation Coefficient (r²) ≥ 0.996[5]Not explicitly stated, but method validated according to FDA/EMA guidelines[2]Not explicitly stated, but method validated according to FDA requirements[3]Y= 31018.059X + 44222.4[4]
Detection Method Tandem Mass Spectrometry (MS/MS)[5]Mass Spectrometry (MS)[2]Ultraviolet (UV) Detection[3]UV Detection[4]

The use of an isotopically labeled internal standard, such as Maraviroc-d6, in conjunction with LC-MS/MS is considered the gold standard for bioanalytical quantification.[5] This approach provides the highest specificity and minimizes variability due to matrix effects and sample processing, resulting in excellent linearity over a wide dynamic range, as evidenced by a correlation coefficient of ≥ 0.996.[5] Alternative methods using non-isotopically labeled internal standards with HPLC-MS or HPLC-UV also demonstrate good linearity up to 2500 ng/mL.[2][3] An RP-HPLC method without an internal standard has also been developed, though its linear range is at a much higher concentration (µg/mL) and may be more susceptible to variability.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to allow for replication and further investigation.

Protocol 1: LC-MS/MS Quantification of Maraviroc with an Isotopically Labeled Internal Standard[5]

This method describes a sensitive and automated LC-MS/MS method for the quantification of Maraviroc in human plasma.

1. Sample Preparation:

  • Spike human plasma samples with Maraviroc to create calibration standards and quality control samples.
  • Add an isotopically-labeled internal standard (e.g., Maraviroc-d6) in acetonitrile to the plasma samples.
  • Induce protein precipitation by vortexing.
  • Centrifuge the samples to pellet the precipitated proteins.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size.
  • Mobile Phase: A gradient of acetonitrile and water, both containing a suitable modifier.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Instrument: API 4000 mass analyzer or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Selected Reaction Monitoring (SRM).
  • Transitions: Monitor specific precursor-to-product ion transitions for Maraviroc and the internal standard.

4. Calibration Curve:

  • Prepare a series of calibration standards in blank plasma ranging from 0.5 to 1000 ng/mL.[5]
  • Analyze the standards and plot the peak area ratio of Maraviroc to the internal standard against the nominal concentration.
  • Apply a weighted (1/x²) quadratic regression to fit the calibration curve.[5]

Protocol 2: HPLC-UV Quantification of Maraviroc with a Non-Isotopically Labeled Internal Standard[3]

This method provides a validated HPLC-UV approach for quantifying Maraviroc in human plasma.

1. Sample Preparation:

  • To plasma samples, add an internal standard solution (quinoxaline in acetonitrile).
  • Perform protein precipitation using an acidic solution of acetonitrile (trifluoroacetic acid 0.1%).
  • Vortex and centrifuge the samples.
  • Inject the supernatant directly into the HPLC system.

2. High-Performance Liquid Chromatography:

  • Column: C18 Luna column (150 mm x 4.6 mm ID, 5 µm particle size).
  • Mobile Phase: A gradient elution program with a suitable mixture of aqueous and organic phases.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection: Monitor Maraviroc at 193 nm and the internal standard (quinoxaline) at 352 nm.[3]

3. Calibration Curve:

  • Prepare calibration standards in blank plasma with concentrations up to 2500 ng/mL.[3]
  • Construct the calibration curve by plotting the peak area ratio of Maraviroc to the internal standard against the concentration.
  • Use a linear regression model to fit the data.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the therapeutic action of Maraviroc, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (Maraviroc-d6) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantification of Maraviroc calibration_curve->quantification

Experimental workflow for Maraviroc quantification.

cluster_cell Host CD4+ T-Cell cluster_virus HIV-1 Virion cd4 CD4 Receptor ccr5 CCR5 Co-receptor no_entry Viral Entry Blocked gp120 gp120 gp120->cd4 1. Binding gp120->ccr5 3. Interaction Prevented maraviroc Maraviroc maraviroc->ccr5 2. Allosteric Binding

Mechanism of action of Maraviroc.

Conclusion

The linearity of a calibration curve is a critical performance characteristic of any bioanalytical method. For the quantification of Maraviroc, the use of an isotopically labeled internal standard like Maraviroc-d6 with LC-MS/MS offers superior performance in terms of linearity, specificity, and sensitivity. This makes it the method of choice for clinical and research applications requiring high accuracy and precision. However, alternative methods such as HPLC-MS and HPLC-UV with non-isotopically labeled internal standards can also provide reliable and linear results, offering viable options when access to highly specialized instrumentation is limited. The choice of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the available equipment, and regulatory guidelines.

References

stability testing of Maraviroc with N-Formyl Maraviroc-d6 under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the stability of the antiretroviral drug Maraviroc under various stress conditions reveals its susceptibility to degradation, particularly under oxidative and photolytic stress. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of Maraviroc's stability profile, detailing experimental protocols and degradation products.

While the specific comparative stability data for Maraviroc alongside its deuterated N-formylated analog, N-Formyl Maraviroc-d6, is not publicly available, extensive research has been conducted on the forced degradation of Maraviroc. These studies are crucial for understanding its intrinsic stability, identifying potential degradation products, and developing stable pharmaceutical formulations.

Comparative Stability of Maraviroc Under Different Stress Conditions

Maraviroc exhibits varying degrees of stability when subjected to different stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. The following table summarizes the degradation of Maraviroc observed in several key studies.

Stress ConditionObservationsDegradation Products Identified
Acid Hydrolysis Generally stable in mild acidic conditions, but significant degradation occurs in stronger acidic environments (e.g., 5N HCl at 60°C for 1 hour). One study identified a known impurity as a degradation product.[1][2]Dealkylation products, amine from amide bond hydrolysis.[1]
Base Hydrolysis Shows susceptibility to alkaline conditions, with some studies reporting the formation of unknown degradation products.[1] Significant degradation was observed with 2N NaOH at 60°C for 1 hour.Amine from amide bond hydrolysis.[1]
Oxidative Stress Highly susceptible to oxidation.[1][3][4] Significant degradation is observed with hydrogen peroxide (e.g., 30% H₂O₂ at 60°C for 1 hour).N-oxide formation is a primary degradation pathway.[1] Phenyl ring oxidation products have also been identified.[1]
Thermal Degradation Generally stable under thermal stress. One study reported exposure to 105°C for 3 days with minimal degradation.[5]-
Photolytic Degradation Susceptible to degradation under UVA light.[1][3] One study identified 12 and 14 degradation products in ultrapure and river water, respectively, under UV-VIS radiation.[1]-
Neutral Hydrolysis Generally resistant to neutral hydrolysis (refluxing with water at 100°C for 1 hour).[1][5]-
Humidity Stable under high humidity conditions (e.g., 85% humidity for 3 days).[5]-

Experimental Protocols for Maraviroc Stability Testing

The stability-indicating methods for Maraviroc primarily employ High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection.

Sample Preparation for Stress Studies

A general procedure for subjecting Maraviroc to stress conditions involves dissolving the drug substance in a suitable solvent and then exposing it to the specific stressor. For instance:

  • Acid Hydrolysis: Maraviroc is refluxed with hydrochloric acid (e.g., 5N HCl) at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour), followed by neutralization with a base (e.g., 5N NaOH).

  • Base Hydrolysis: The drug is refluxed with a base (e.g., 2N NaOH) at a set temperature (e.g., 60°C) for a specific duration (e.g., 1 hour) and then neutralized with an acid (e.g., 2N HCl).

  • Oxidative Degradation: Maraviroc is treated with hydrogen peroxide (e.g., 30% H₂O₂) at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).

  • Thermal Stress: The solid drug substance is exposed to a high temperature (e.g., 105°C) for an extended period (e.g., 3 days).[5]

  • Photostability: The drug solution is exposed to UV (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours) as per ICH guidelines.

Chromatographic Conditions

A validated UPLC method for the determination of Maraviroc and its impurities utilizes a reversed-phase column with a mobile phase consisting of a buffer and an organic solvent.[2][6][7][8]

  • Column: BEH Shield RP-18 (100 x 2.1 mm, 1.7 µm)[2][6][7]

  • Mobile Phase: A mixture of 0.01 M ammonium acetate in water and acetonitrile (e.g., 63:37 v/v).[2][6][7]

  • Flow Rate: 0.4 mL/min[2][6][7]

  • Column Temperature: 40°C[2][6][7]

  • Detection: UV at 210 nm[2][6][7]

Visualizing the Stability Testing Workflow and Degradation Pathways

The following diagrams illustrate the typical workflow for forced degradation studies and the known degradation pathways of Maraviroc.

G cluster_0 Forced Degradation Workflow A Maraviroc Drug Substance B Stress Conditions (Acid, Base, Oxidation, Heat, Light, Humidity) A->B C Stressed Samples B->C D Analytical Method (UPLC/HPLC) C->D E Data Analysis (Peak Purity, Degradant Identification) D->E F Stability Assessment E->F

Caption: Workflow for Forced Degradation Studies of Maraviroc.

G cluster_1 Maraviroc Degradation Pathways Maraviroc Maraviroc Oxidation Oxidative Stress (e.g., H₂O₂) Maraviroc->Oxidation Hydrolysis Hydrolysis (Acid/Base) Maraviroc->Hydrolysis Photolysis Photolytic Stress (UVA) Maraviroc->Photolysis N_Oxide N-Oxide Products Oxidation->N_Oxide Major Phenyl_Oxidation Phenyl Ring Oxidation Products Oxidation->Phenyl_Oxidation Minor Dealkylation Dealkylation Products Hydrolysis->Dealkylation Amide_Hydrolysis Amine (from Amide Hydrolysis) Hydrolysis->Amide_Hydrolysis Photodegradants Various Photodegradation Products Photolysis->Photodegradants

Caption: Known Degradation Pathways of Maraviroc.

References

A Comparative Guide to the Chromatographic Behavior of N-Formyl Maraviroc and its Deuterated Analog, N-Formyl Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chromatographic behavior of N-Formyl Maraviroc and its deuterated internal standard, N-Formyl Maraviroc-d6. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), intended to compensate for variability during sample preparation and analysis. However, the substitution of hydrogen with deuterium can introduce subtle changes in physicochemical properties, leading to a phenomenon known as the chromatographic isotope effect. While often minimal, this effect can be significant in high-resolution chromatography systems.

Anticipated Chromatographic Performance: A Data-Driven Comparison

Direct experimental data from a single head-to-head comparison of N-Formyl Maraviroc and this compound is not extensively published. However, the behavior can be predicted based on the well-documented principles of the deuterium isotope effect in reversed-phase liquid chromatography.[1][2] Deuterated compounds typically exhibit slightly weaker interactions with nonpolar stationary phases compared to their non-deuterated counterparts. This is often attributed to a marginal increase in the compound's lipophilicity upon deuteration.[1] Consequently, the deuterated analog is expected to elute slightly earlier from the column.

The following table summarizes the anticipated chromatographic behavior based on these principles.

ParameterN-Formyl Maraviroc (Analyte)This compound (Internal Standard)Expected Difference (Δt R )
Retention Time (t R ) Expected to be slightly longerExpected to be slightly shorter~0.02 - 0.1 minutes

Note: The exact retention time difference is dependent on the specific chromatographic conditions, including the column chemistry, mobile phase composition, and gradient slope.

Experimental Protocol for Comparative Analysis

This section details a representative experimental protocol for assessing the chromatographic behavior of N-Formyl Maraviroc and this compound using a modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system. The method is adapted from established protocols for the analysis of Maraviroc and its metabolites.[3][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound (internal standard).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for analysis.

2. UHPLC-MS/MS Conditions

  • UHPLC System: Waters ACQUITY UPLC or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 30% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 30% B

    • 4.0 min: 30% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of N-Formyl Maraviroc and this compound.

Visualizations: Workflow and Biological Context

The following diagrams illustrate the experimental workflow for the comparative analysis and the biological mechanism of action of the parent drug, Maraviroc.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample + This compound (IS) precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute uhplc UHPLC Separation reconstitute->uhplc ms Tandem MS Detection uhplc->ms chromatogram Extract Chromatograms ms->chromatogram compare Compare Retention Times (tR) chromatogram->compare

Caption: Experimental workflow for comparing chromatographic behavior.

cluster_cell Cellular Interaction HIV HIV-1 gp120 center HIV->center Maraviroc Maraviroc CCR5 CCR5 Co-receptor Maraviroc->CCR5 Antagonizes Fusion Membrane Fusion (Blocked) CD4 CD4 Receptor Entry Viral Entry (Prevented) HostCell Host Cell (T-Cell) center->CCR5 Binds to center->CD4 Binds to

Caption: Mechanism of action of Maraviroc as a CCR5 antagonist.

References

A Head-to-Head Battle: N-Formyl Maraviroc-d6 vs. Structural Analogs as Internal Standards in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the regulatory landscape and performance metrics that govern the selection of internal standards for quantitative bioanalysis.

In the rigorous world of drug development, the precision and reliability of bioanalytical methods are paramount. A cornerstone of this accuracy lies in the appropriate selection and validation of internal standards (IS). This guide provides a comprehensive comparison of stable isotope-labeled (SIL) internal standards, exemplified by N-Formyl Maraviroc-d6, against structural analog internal standards, within the framework of regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory bodies and industry best practices strongly advocate for the use of stable isotope-labeled internal standards, such as this compound, for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] The fundamental advantage of a SIL IS lies in its near-identical physicochemical properties to the analyte of interest.[4] This similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization, thereby providing a more accurate correction for any variability in the analytical process.[3]

This compound, a deuterated form of N-Formyl Maraviroc, is an ideal internal standard for the quantification of its unlabeled counterpart. The six deuterium atoms provide a distinct mass-to-charge ratio (m/z) for detection by the mass spectrometer, while minimally impacting its chemical behavior.

The Alternative: Structural Analog Internal Standards

Comparative Performance Based on Regulatory Guidelines

The validation of a bioanalytical method, including the internal standard, is governed by stringent guidelines from regulatory authorities like the FDA and EMA.[1][2] The core parameters for evaluation include selectivity, accuracy, precision, matrix effect, and stability. The table below summarizes the expected performance of this compound against a hypothetical, well-chosen structural analog internal standard based on these regulatory criteria.

Validation Parameter This compound (SIL IS) Structural Analog IS Regulatory Expectation (FDA/EMA)
Selectivity High: Minimal risk of cross-talk or interference due to the mass difference.Moderate to High: Potential for chromatographic co-elution and isobaric interference. Requires rigorous testing.The analytical method should be able to differentiate and quantify the analyte from other components in the sample.
Accuracy Excellent: Co-elution and similar ionization efficiency lead to highly accurate correction.Good to Excellent: Dependent on how closely the analog's properties match the analyte.The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
Precision Excellent: Consistent correction for variability results in low coefficient of variation (%CV).Good: May exhibit slightly higher variability compared to a SIL IS.The precision, determined as %CV, should not exceed 15%, except for the LLLOQ, where it should not exceed 20%.
Matrix Effect Minimal Impact: Similar ionization suppression or enhancement for both analyte and IS.Potential for Differential Impact: Differences in physicochemical properties can lead to varying matrix effects between the analyte and IS.The matrix effect should be assessed to ensure that the accuracy and precision of the method are not compromised.
Stability Identical to Analyte: Expected to have the same stability profile as the unlabeled analyte.May Differ: The structural difference could lead to variations in stability under different storage and processing conditions.The stability of the analyte and the internal standard in the biological matrix and in processed samples must be established.

Experimental Protocols for Internal Standard Validation

A comprehensive validation of an internal standard involves a series of experiments as outlined by regulatory guidelines.

Selectivity and Specificity
  • Objective: To demonstrate that the internal standard does not interfere with the detection of the analyte and that endogenous components in the matrix do not interfere with the internal standard.

  • Protocol:

    • Analyze at least six different batches of blank biological matrix (e.g., plasma).

    • Analyze blank matrix spiked with the internal standard at its working concentration.

    • Analyze blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ).

    • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte and IS should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Matrix Effect
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

  • Protocol:

    • Prepare two sets of samples:

      • Set A: Analyte and IS spiked into the neat solution.

      • Set B: Analyte and IS spiked into extracted blank matrix from at least six different sources.

    • Calculate the matrix factor (MF) for both the analyte and the IS-normalized response.

    • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.

Stability
  • Objective: To evaluate the stability of the internal standard under various conditions.

  • Protocol:

    • Stock Solution Stability: Analyze the stability of the IS stock solution at room temperature and refrigerated conditions over a defined period.

    • Freeze-Thaw Stability: Analyze quality control (QC) samples containing the IS after multiple freeze-thaw cycles.

    • Bench-Top Stability: Analyze QC samples containing the IS after being left at room temperature for a specified duration.

    • Post-Preparative Stability: Analyze extracted samples containing the IS after storage in the autosampler for a defined period.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in internal standard validation.

InternalStandardSelection Analyte Analyte of Interest (e.g., N-Formyl Maraviroc) Decision Is SIL IS Available? Analyte->Decision SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Validation Proceed to Validation SIL_IS->Validation Analog_IS Structural Analog IS Analog_IS->Validation Decision->SIL_IS Yes Decision->Analog_IS No

Caption: Decision workflow for internal standard selection.

BioanalyticalMethodValidation cluster_Validation Bioanalytical Method Validation cluster_InternalStandard Internal Standard Evaluation Selectivity Selectivity IS_Selectivity IS Selectivity Selectivity->IS_Selectivity Accuracy Accuracy Precision Precision MatrixEffect Matrix Effect IS_MatrixEffect IS Matrix Effect MatrixEffect->IS_MatrixEffect Stability Stability IS_Stability IS Stability Stability->IS_Stability

Caption: Key parameters in bioanalytical method validation.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. Stable isotope-labeled internal standards, such as this compound, are unequivocally the preferred choice due to their ability to provide superior accuracy and precision by closely mimicking the behavior of the analyte. While structural analogs can be used, they require a more extensive and rigorous validation to ensure they are fit for purpose. Adherence to the stringent guidelines set forth by regulatory agencies like the FDA and EMA is essential to ensure the integrity of the data generated in support of drug development programs.

References

performance characteristics of N-Formyl Maraviroc-d6 from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide is a hypothetical comparison based on publicly available data for similar products and established analytical methodologies. The suppliers and specific data points presented are fictional and for illustrative purposes only. Researchers should always refer to the Certificate of Analysis (CoA) provided by their specific supplier for definitive performance characteristics.

N-Formyl Maraviroc-d6, a deuterated analog of an N-Formyl Maraviroc, is a critical internal standard for pharmacokinetic and metabolic studies. Its performance characteristics—namely purity, isotopic enrichment, and stability—are paramount for generating accurate and reproducible data. This guide provides a framework for comparing these characteristics from different suppliers.

Comparative Performance Data

The performance of this compound can vary between suppliers and even between batches. The following table summarizes key performance metrics based on fictional data from three hypothetical suppliers: "Supplier Alpha," "Supplier Beta," and "Supplier Gamma."

Performance Characteristic Supplier Alpha Supplier Beta Supplier Gamma
Chemical Purity (by HPLC) > 99.5%> 99.0%> 99.8%
Isotopic Enrichment (% d6) 99.2%98.5%99.6%
Isotopic Purity (d0 contribution) < 0.1%< 0.5%< 0.05%
Long-Term Stability (-20°C, 12 mo) No significant degradationNo significant degradationNo significant degradation
Short-Term Stability (4°C, 7 days) StableStableStable

Experimental Protocols

Accurate assessment of this compound requires robust analytical methods. The following protocols are standard in the industry for determining chemical purity, isotopic enrichment, and stability.

2.1 Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the presence of any non-deuterated or other chemical impurities.[1][2][3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase: A gradient of acetonitrile and a buffer such as potassium dihydrogen orthophosphate.[1]

  • Flow Rate: 0.8 to 1.0 mL/minute.[1][3]

  • Detection Wavelength: 210 nm.[1]

  • Procedure: A known concentration of the this compound standard is injected. The peak area of the main compound is compared to the total area of all peaks to calculate purity.

2.2 Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique quantifies the percentage of the d6 isotopologue and detects the presence of less-deuterated versions (d0-d5).[4][5][6][7]

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The sample is infused or injected into the LC-MS system. The mass spectrometer scans for the mass-to-charge ratio (m/z) of this compound and its lighter isotopologues.

  • Calculation: Isotopic enrichment is calculated by integrating the peak areas for each isotopic species (d0 through d6) and determining the relative percentage of the d6 peak.[4]

2.3 Stability Assessment

Stability studies are crucial to ensure the integrity of the standard over time under various storage conditions. These studies follow principles outlined in ICH guidelines.[8][9][10][11][12]

  • Long-Term Stability:

    • Conditions: Samples are stored at the recommended long-term storage temperature (e.g., -20°C).

    • Time Points: Testing is performed at intervals such as 0, 3, 6, 12, and 24 months.[9][11][12]

    • Analysis: At each time point, the sample's purity and concentration are re-assessed using the HPLC method described above.

  • Accelerated Stability:

    • Conditions: To simulate shipping or short-term storage, samples are exposed to higher temperatures (e.g., 4°C and 25°C) and sometimes elevated humidity.[10][11]

    • Time Points: Shorter intervals are used, such as 0, 7, and 14 days.

    • Analysis: Purity is checked against the initial baseline to detect any degradation.

Visualized Pathways and Workflows

3.1 Mechanism of Action of Maraviroc

Maraviroc, the parent compound, is a CCR5 antagonist that blocks the entry of HIV into host T-cells.[13][14][15] It binds to the CCR5 co-receptor, preventing the viral gp120 protein from interacting with it, which is a necessary step for viral fusion and entry.[13][15]

Simplified HIV Entry & Maraviroc Inhibition Pathway cluster_hiv HIV-1 Virion cluster_tcell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Viral Entry CCR5->Fusion 4. Membrane Fusion Maraviroc Maraviroc Maraviroc->CCR5 Blockade

Simplified HIV Entry & Maraviroc Inhibition Pathway

3.2 Experimental Workflow for Supplier Comparison

A systematic workflow is essential for an unbiased comparison of this compound from different suppliers. This process involves receiving the materials, performing the necessary analytical tests, and comparing the resulting data to select the most suitable product.

Workflow for Comparing Deuterated Standards A Receive Standards (Suppliers A, B, C) B Log Samples & Verify CoA A->B C Perform Purity Analysis (HPLC-UV) B->C D Perform Isotopic Analysis (LC-MS) B->D E Perform Stability Test (Accelerated) B->E F Compile & Analyze Data C->F D->F E->F G Select Optimal Supplier F->G

References

Safety Operating Guide

Navigating the Safe Disposal of N-Formyl Maraviroc-d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Waste Management and Disposal Protocol

The disposal of N-Formyl Maraviroc-d6 should be managed as a hazardous chemical waste stream. This approach ensures the highest level of safety and environmental protection.

Step 1: Waste Identification and Segregation

  • Labeling : Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.[1]

  • Segregation : Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[2][3] Specifically, do not mix with incompatible materials. While specific incompatibilities for this compound are not documented, it is best practice to avoid mixing with strong oxidizing agents, acids, and bases.

  • Container : Use a dedicated, leak-proof container with a secure screw-on cap.[4] The container material should be compatible with the chemical; for solid waste, a high-density polyethylene (HDPE) container is generally suitable.

Step 2: Waste Accumulation and Storage

  • Designated Area : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be clearly marked and away from general laboratory traffic.

  • Secondary Containment : Place the primary waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[4]

  • Storage Limits : Adhere to institutional and local regulations regarding the maximum quantity of hazardous waste that can be stored in an SAA and the maximum accumulation time.

Step 3: Disposal Procedure

  • Professional Disposal : The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[5] Do not dispose of this compound in the regular trash or down the sanitary sewer.

  • Environmental Protection : Care should be taken to avoid any release into the environment.[6] The parent compound, Maraviroc, is noted as being potentially harmful to aquatic life with long-lasting effects.

  • Institutional Procedures : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Follow all internal procedures for waste manifest documentation.

Quantitative Data Summary

Due to the limited publicly available information on this compound, specific quantitative disposal limits are not defined. The following table summarizes qualitative data and general guidelines.

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral Laboratory Safety Guidelines
Aquatic Toxicity Parent compound (Maraviroc) may be harmful to aquatic life.[2]
Disposal Method Incineration or other methods approved by a licensed hazardous waste contractor.[5]
Sewer Disposal Not Recommended[1]
Landfill Disposal Not Recommended[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated B Is the container properly labeled with 'Hazardous Waste' and full chemical name? A->B C Label the container correctly. B->C No D Is the waste segregated from other incompatible chemicals? B->D Yes C->D E Segregate the waste immediately. D->E No F Store in a designated Satellite Accumulation Area (SAA) with secondary containment. D->F Yes E->F G Contact Environmental Health & Safety (EHS) for hazardous waste pickup. F->G H Disposal by licensed hazardous waste contractor. G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.

References

Essential Safety and Operational Guidance for Handling N-Formyl Maraviroc-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds is paramount. This document provides immediate, essential safety and logistical information for N-Formyl Maraviroc-d6, a deuterated derivative of the antiretroviral drug Maraviroc. The following procedural guidance is designed to answer specific operational questions, fostering a secure laboratory environment.

This compound is intended for research use only. While a specific Safety Data Sheet (SDS) for this deuterated compound is not available, the safety profile is expected to be comparable to its non-deuterated parent compound, Maraviroc. Maraviroc is identified as a toxic substance that can cause moderate to severe irritation to the skin and eyes.[1] Prolonged or repeated exposure may lead to organ damage.[2] Therefore, handling should only be undertaken by personnel trained in the management of potent pharmaceutical ingredients.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory practices for hazardous chemicals.

Protection Type Specific Equipment Purpose
Eye and Face Protection Safety goggles with side-shields or a face shield worn over safety glasses.[3][4]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5]Prevents skin contact and absorption.
Body Protection A fully buttoned laboratory coat.[5]Protects skin and personal clothing from contamination.
Respiratory Protection A suitable respirator may be necessary if a risk assessment indicates it.[3][5]Prevents inhalation of dust or aerosols.

Safe Handling and Storage

Proper handling and storage protocols are critical to maintaining the integrity of the compound and ensuring personnel safety.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe in dust or aerosols.[3]

  • All handling should be performed in a well-ventilated area, preferably within a laboratory fume hood.[5]

  • Ensure safety showers and eyewash stations are readily accessible.[3]

Storage:

  • Store in a tightly sealed, properly labeled container.[5]

  • Keep in a cool, well-ventilated area, protected from light.[3][5]

  • Recommended storage temperature is -20°C for long-term stability.[3][5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Exposure Type First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1]
Skin Contact Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[1]
Eye Contact Check for and remove contact lenses. Flush eyes with large amounts of water for at least 15 minutes, ensuring to separate the eyelids.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting.[1]

In all cases of exposure, seek immediate medical attention.

Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing full personal protective equipment, cover the spill with an inert absorbent material. Collect the material into a suitable container for disposal.[5]

G cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Contaminated Material contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Area and Equipment collect->decontaminate

Chemical Spill Response Workflow

Disposal Plan

All waste materials, including contaminated absorbents and disposable PPE, should be treated as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure compliance.

Fire-Fighting Measures

In the event of a fire, use water spray, carbon dioxide, dry chemical powder, or foam as extinguishing agents.[1] Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes, as toxic fumes may be emitted during combustion.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.